Benactyzine
Description
Benactyzine is an anticholinergic drug used as an antidepressant in the treatment of depression and associated anxiety. this compound is no longer widely used in medicine, although it is still a useful drug for scientific research. It does not possess any antihistamine properties.
This compound is a small molecule drug with a maximum clinical trial phase of II.
A centrally acting muscarinic antagonist. This compound has been used in the treatment of depression and is used in research to investigate the role of cholinergic systems on behavior.
See also: this compound Hydrochloride (active moiety of).
Properties
IUPAC Name |
2-(diethylamino)ethyl 2-hydroxy-2,2-diphenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-3-21(4-2)15-16-24-19(22)20(23,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,23H,3-4,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQOFBKHQCTVQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022644 | |
| Record name | Benactyzine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
Crystals | |
CAS No. |
302-40-9 | |
| Record name | Benactyzine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benactyzine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benactyzine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09023 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benactyzine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benactyzine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENACTYZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595EG71R3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BENACTYZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3292 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
177-178 (Hydrochloride salt), 51 °C, Crystals from alcohol + ether; mp: 169-170 °C /Methobromide/, Crystals from acetone; mp: 177-178 °C; 14.9 g soluble in 100 ml water at 25 °C; practically insoluble in ether /HCl/ | |
| Record name | Benactyzine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09023 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BENACTYZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3292 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Benactyzine's Interaction with Muscarinic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benactyzine is a well-established anticholinergic agent, exerting its effects through the antagonism of muscarinic acetylcholine receptors (mAChRs). These receptors are critical components of the parasympathetic nervous system and play significant roles in the central nervous system. This technical guide provides an in-depth exploration of the mechanism of action of this compound on muscarinic receptors. It details the underlying signaling pathways, provides comprehensive experimental protocols for characterization, and presents a framework for understanding its pharmacological profile. While this compound is known as a non-selective muscarinic antagonist, a comprehensive quantitative profile of its binding affinities at the five human muscarinic receptor subtypes (M1-M5) is not extensively documented in publicly available literature. This guide, therefore, focuses on the established general principles of its action and the methodologies to elucidate its specific interactions.
Introduction to this compound and Muscarinic Receptors
This compound is a tertiary amine anticholinergic drug that has been used for its anxiolytic and antidepressant properties. Its primary mechanism of action is the competitive blockade of acetylcholine at muscarinic receptors. There are five distinct subtypes of muscarinic receptors (M1, M2, M3, M4, and M5), which are G-protein coupled receptors (GPCRs) distributed throughout the body. Their activation by acetylcholine mediates a wide array of physiological functions, making them important therapeutic targets.
-
M1, M3, and M5 receptors primarily couple through the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.
-
M2 and M4 receptors couple through the Gi/o family of G-proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).
This compound, by acting as an antagonist, prevents the binding of acetylcholine and inhibits these downstream signaling cascades.
Quantitative Data on this compound-Muscarinic Receptor Interaction
A thorough review of the scientific literature reveals a scarcity of comprehensive quantitative data detailing the binding affinity (Ki) or functional potency (IC50) of this compound at each of the five cloned human muscarinic receptor subtypes. While its identity as a muscarinic antagonist is well-established, its subtype selectivity profile has not been as extensively characterized as that of newer compounds. The following table is provided as a template for such data, which would be populated through the experimental protocols outlined in this guide.
| Receptor Subtype | Binding Affinity (Ki) | Functional Antagonism (pA2/IC50) | Assay Type | Reference |
| M1 | Data not available | Data not available | ||
| M2 | Data not available | Data not available | ||
| M3 | Data not available | Data not available | ||
| M4 | Data not available | Data not available | ||
| M5 | Data not available | Data not available |
Table 1: A template for summarizing the quantitative pharmacological data of this compound at human muscarinic receptor subtypes. The lack of available data highlights the need for further characterization using the methodologies described herein.
Muscarinic Receptor Signaling Pathways
The antagonistic action of this compound is best understood in the context of the signaling pathways it inhibits. The following diagrams illustrate the canonical Gq/11 and Gi/o pathways activated by muscarinic receptors.
Experimental Protocols for Characterizing this compound
To determine the binding affinity and functional antagonism of this compound at each muscarinic receptor subtype, a series of in vitro pharmacological assays are required. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay directly measures the affinity of this compound for the muscarinic receptors by assessing its ability to compete with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes from a stable cell line expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells).
-
Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
This compound hydrochloride.
-
Non-specific binding control: A high concentration of a non-labeled, high-affinity muscarinic antagonist (e.g., 1 µM atropine).
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet and store at -80°C. Protein concentration should be determined using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, combine the cell membranes (typically 10-50 µg of protein), a fixed concentration of [³H]-NMS (usually near its Kd value), and varying concentrations of this compound.
-
Incubation: Incubate the plates at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Pharmacological Profile of Benactyzine Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benactyzine hydrochloride is a centrally acting anticholinergic agent with a complex pharmacological profile. Historically used as an antidepressant and anxiolytic, its therapeutic applications have been limited by a narrow therapeutic window and the emergence of newer agents with more favorable side-effect profiles. However, its continued use in research, particularly in the context of organophosphate poisoning and cholinergic system modulation, necessitates a thorough understanding of its interactions with various neuroreceptors. This technical guide provides a comprehensive overview of the pharmacological properties of this compound hydrochloride, including its mechanism of action, pharmacodynamics, and pharmacokinetics, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction
This compound hydrochloride is a potent muscarinic antagonist and a competitive inhibitor of butyrylcholinesterase (BChE). It also exhibits noncompetitive inhibitory effects on nicotinic acetylcholine receptors (nAChRs). Its ability to counteract the effects of excessive acetylcholine accumulation makes it a subject of interest in the study of nerve agent poisoning and other cholinergic toxidromes. This document aims to consolidate the available pharmacological data on this compound hydrochloride to serve as a valuable resource for researchers and drug development professionals.
Mechanism of Action
This compound hydrochloride's primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs) in the central and peripheral nervous system.[1] By blocking the action of acetylcholine, it reduces the excitatory effects of the parasympathetic nervous system.[1] Additionally, this compound acts as a competitive inhibitor of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of acetylcholine.[2] This dual action on both the receptor and the enzyme that degrades its ligand contributes to its overall anticholinergic effects. Furthermore, this compound has been shown to be a noncompetitive inhibitor of nicotinic acetylcholine receptors (nAChRs), adding another layer of complexity to its pharmacological profile.[3]
Signaling Pathways
The primary signaling pathway affected by this compound is the G-protein coupled receptor (GPCR) cascade initiated by muscarinic acetylcholine receptors. The diagram below illustrates the antagonistic effect of this compound on this pathway.
Pharmacodynamics
The pharmacodynamic effects of this compound hydrochloride are primarily a consequence of its anticholinergic activity. These effects are dose-dependent and can range from therapeutic to toxic.
Receptor and Enzyme Binding Affinities
The following tables summarize the quantitative data available for the binding of this compound hydrochloride to its primary targets.
Table 1: Butyrylcholinesterase (BChE) Inhibition
| Parameter | Value | Species | Source |
| Ki | 0.01 mM | Human | [2] |
Table 2: Nicotinic Acetylcholine Receptor (nAChR) Interaction
| Parameter | Value | Receptor State | Species/System | Source |
| Kd | 384 µM | Resting | Torpedo | [3] |
| Kd | 28.0 µM | Desensitized | Torpedo | [3] |
| Kant | 50 µM | Functional Inhibition | BC3H-1 muscle cells | [3] |
| Kp | 800 µM | [125I]-α-bungarotoxin binding inhibition | BC3H-1 muscle cells | [3] |
Pharmacokinetics
The pharmacokinetic profile of this compound hydrochloride has been primarily studied in animal models.
Table 3: Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Tmax | Key Findings | Source |
| Rat | Intraperitoneal | ~1 hour | 45% excreted in urine and 15% in feces within 24 hours. | [5] |
| Monkey | Intramuscular | - | Dose-dependent performance degradation. | [6] |
Note: Comprehensive pharmacokinetic data in humans, including bioavailability, volume of distribution, clearance, and half-life, are not well-documented in recent literature.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound hydrochloride's pharmacology.
Butyrylcholinesterase (BChE) Inhibition Assay
This protocol is based on the Ellman's method for determining cholinesterase activity.
Protocol Steps:
-
Reagent Preparation:
-
Prepare a stock solution of human serum BChE in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare serial dilutions of this compound hydrochloride in the same buffer.
-
Prepare a solution of the substrate, butyrylthiocholine iodide.
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the BChE solution to each well.
-
Add the different concentrations of this compound hydrochloride or buffer (for control) to the wells and incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding a mixture of butyrylthiocholine and DTNB to each well.
-
-
Data Acquisition and Analysis:
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the BChE activity.
-
Calculate the percentage of inhibition for each concentration of this compound hydrochloride compared to the control.
-
Determine the IC50 value from the concentration-response curve.
-
The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
-
Nicotinic Acetylcholine Receptor (nAChR) Functional Assay (22Na+ Influx)
This protocol describes a method to assess the functional inhibition of nAChRs by measuring ion influx.
Protocol Steps:
-
Cell Culture:
-
Culture a cell line expressing the nAChR subtype of interest (e.g., BC3H-1 cells) to confluence in appropriate culture plates.
-
-
Assay Procedure:
-
Wash the cells with a pre-warmed buffer.
-
Pre-incubate the cells with various concentrations of this compound hydrochloride or buffer (for control) for a specific duration.
-
Initiate the influx by adding a buffer containing a nAChR agonist (e.g., carbamylcholine) and 22Na+.
-
-
Termination and Measurement:
-
After a short incubation period (e.g., 30 seconds), rapidly terminate the influx by washing the cells multiple times with an ice-cold wash buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the amount of intracellular 22Na+ using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the amount of agonist-stimulated 22Na+ influx by subtracting the basal influx (without agonist) from the total influx.
-
Calculate the percentage of inhibition of the agonist-stimulated influx by this compound hydrochloride at each concentration.
-
Determine the IC50 or Kant value from the concentration-response curve.
-
Conclusion
This compound hydrochloride is a multifaceted pharmacological agent with significant anticholinergic properties. Its interactions with muscarinic and nicotinic acetylcholine receptors, as well as butyrylcholinesterase, underscore the complexity of the cholinergic system and provide a valuable tool for its investigation. While its clinical use has declined, the data and experimental protocols outlined in this guide are intended to support ongoing research into cholinergic pharmacology, toxicology, and the development of novel therapeutics targeting this critical neurotransmitter system. Further research is warranted to fully elucidate the subtype selectivity of this compound at muscarinic receptors and to establish a more comprehensive pharmacokinetic profile in humans.
References
- 1. Pharmacokinetics of carbamazepine in monkeys following intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The muscarinic antagonists aprophen and this compound are noncompetitive inhibitors of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular modification of anticholinergics as probes for muscarinic receptors. 3. Conformationally restricted analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C20H25NO3 | CID 9330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effects of this compound on an equilibrium and multiple response task in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Benactyzine's Effects on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benactyzine is a centrally acting anticholinergic agent, primarily classified as a muscarinic acetylcholine receptor antagonist. Historically explored for the treatment of depression and anxiety, its potent effects on the central nervous system (CNS) have made it a subject of continued interest in neuropharmacological research. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, with a focus on its interactions with CNS receptors, the subsequent effects on intracellular signaling pathways, and the resulting behavioral and physiological outcomes. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.
Introduction
This compound, a diphenylmethane derivative, exerts its primary pharmacological effects through the competitive antagonism of muscarinic acetylcholine receptors (mAChRs) within the central nervous system.[1] By blocking the action of the endogenous neurotransmitter acetylcholine, this compound modulates a wide range of physiological and psychological processes, including cognition, arousal, and motor control. While its clinical use has largely been superseded by newer agents with more favorable side-effect profiles, this compound remains a valuable tool for investigating the role of the cholinergic system in health and disease. This guide synthesizes the current understanding of this compound's CNS effects, providing a technical resource for the scientific community.
Pharmacodynamics: Receptor Interactions
The primary molecular targets of this compound in the CNS are the five subtypes of muscarinic acetylcholine receptors (M1-M5). These G-protein coupled receptors are widely distributed throughout the brain and mediate diverse neuronal functions. In addition to its high affinity for mAChRs, this compound has also been shown to interact with other neurotransmitter receptors, albeit with lower potency.
Muscarinic Acetylcholine Receptors
Nicotinic Acetylcholine Receptors
This compound also acts as a noncompetitive inhibitor of nicotinic acetylcholine receptors (nAChRs).[2] It exhibits a preferential affinity for the desensitized state of the receptor.[2]
Other Receptor Systems
The interaction of this compound with other CNS receptor systems, such as dopaminergic, serotonergic, and adrenergic receptors, is less well-characterized. Further research is required to fully elucidate its receptor interaction profile.
Quantitative Data on Receptor Binding
The following tables summarize the available quantitative data on the binding of this compound to its primary and secondary receptor targets.
| Receptor Subtype | Ligand | K_i_ (nM) | pA_2_ | Reference |
| Muscarinic (non-selective) | N/A | Data Not Available | Data Not Available | |
| M1 | Pirenzepine | N/A | 7.58 | [3] |
| M2 | Methoctramine | N/A | 6.78 | [3] |
| M3 | pFHHSiD | N/A | 7.94 | [3] |
| M4 | PD 102807 | N/A | Ineffective | [3] |
Note: The pA2 values listed above are for selective antagonists at the respective muscarinic receptor subtypes and are provided for comparative purposes. Specific pA2 values for this compound at each subtype are not currently available.
| Receptor | State | K_D_ (µM) | K_ant_ (µM) | K_p_ (µM) | Reference |
| Nicotinic AChR | Resting | 384 | 50 | 800 | [2] |
| Nicotinic AChR | Desensitized | 28.0 | N/A | N/A | [2] |
Signaling Pathways
The antagonism of muscarinic receptors by this compound disrupts the normal signal transduction cascades initiated by acetylcholine. The specific downstream effects depend on the G-protein coupling of the particular muscarinic receptor subtype.
G_q/11_-Coupled Receptors (M1, M3, M5)
Blockade of these receptors by this compound inhibits the activation of phospholipase C (PLC), thereby reducing the production of the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium release and reduced activation of protein kinase C (PKC).
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The muscarinic antagonists aprophen and this compound are noncompetitive inhibitors of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Tranquilizer: A Technical History of Benactyzine and its Original Therapeutic Applications
A deep dive into the mid-2entieth century exploration of benactyzine, this technical guide illuminates the history, synthesis, and initial therapeutic utility of this anticholinergic agent. Primarily targeting researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the early clinical investigations into this compound's efficacy in treating psychoneurotic disorders, anxiety, and depression, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism and development.
Introduction
Developed in the mid-20th century, this compound, chemically known as 2-diethylaminoethyl benzilate, emerged as a novel therapeutic agent with potent anticholinergic properties. Marketed in the United States by Merck in 1957 under the trade name "Suavitil," it was initially investigated for its potential to alleviate symptoms of anxiety, depression, and psychoneurosis.[1][2] Its mechanism of action, centered on the antagonism of muscarinic acetylcholine receptors, placed it within a class of drugs that modulate the autonomic and central nervous systems.[1] This guide provides a detailed historical and technical account of this compound, from its chemical synthesis to its early clinical applications and the experimental methodologies used to characterize its pharmacological profile.
History and Development
The development of this compound was part of a broader wave of psychopharmacological research in the 1950s that sought new treatments for mental health disorders. As an anticholinergic agent, this compound functions by blocking the action of acetylcholine, a key neurotransmitter.[1] This action was believed to be the basis for its observed anxiolytic and antidepressant effects. Early research also explored its utility in treating Parkinson's disease and as an antidote for organophosphate poisoning.[1]
Original Therapeutic Uses and Clinical Efficacy
This compound was primarily investigated for the treatment of psychoneurosis, a term used in the mid-20th century to describe a class of mental disorders characterized by anxiety and depression. Several clinical trials were conducted to evaluate its efficacy.
Treatment of Psychoneurosis and Anxiety
A controlled clinical trial by Leitch and Seager in 1956 investigated the use of this compound in hospitalized patients with psychoneurosis. The study aimed to objectively assess the drug's therapeutic value in this patient population.
| Study | Indication | Dosage | No. of Patients | Key Outcomes | Side Effects Reported |
| Leitch and Seager, 1956 | Psychoneurosis | 1-2 mg three times daily | 50 (25 this compound, 25 placebo) | No statistically significant difference from placebo in overall improvement. | Dry mouth, dizziness, blurred vision, feeling of unreality. |
| Coady and Jewesbury, 1956 | Physical Tension | 2 mg | 72 | Subjective feeling of relaxation in some patients. | Mild and transient; included dizziness and a sense of detachment. |
| Alexander, 1958 (with Meprobamate) | Depression | This compound 1 mg / Meprobamate 400 mg (combination tablet) | 102 | Significant improvement in depressive symptoms compared to placebo. | Drowsiness, dizziness, and mild anticholinergic effects. |
Experimental Protocols
The pharmacological effects of this compound were characterized through a variety of in vitro and in vivo experimental protocols typical of the era.
Protocol 1: Determination of Anticholinergic Activity (Butyrylcholinesterase Inhibition Assay)
This protocol is a representative method for determining the anticholinergic activity of a compound like this compound by measuring the inhibition of a cholinesterase enzyme.
Objective: To quantify the inhibitory effect of this compound on butyrylcholinesterase (BChE) activity.
Materials:
-
This compound hydrochloride
-
Purified human serum butyrylcholinesterase
-
Butyrylthiocholine iodide (substrate)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound hydrochloride in deionized water.
-
In a cuvette, mix the phosphate buffer, DTNB solution, and the this compound solution (or water for control).
-
Add the BChE enzyme solution to the cuvette and incubate for a predetermined time at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding the butyrylthiocholine iodide substrate.
-
Measure the rate of increase in absorbance at 412 nm using the spectrophotometer. This absorbance change is due to the reaction of the product of substrate hydrolysis (thiocholine) with DTNB.
-
Calculate the percentage of enzyme inhibition by comparing the reaction rate in the presence of this compound to the control rate.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition) from a dose-response curve.
Protocol 2: In Vivo Assessment of Central Nervous System Effects in Feline Models
This protocol describes a general workflow for studying the effects of this compound on the central nervous system of cats, a common animal model in early psychopharmacology research.
Objective: To observe the behavioral and physiological effects of this compound administration in cats.
Materials:
-
This compound hydrochloride solution for injection
-
Adult cats of either sex
-
Behavioral observation arena
-
Electroencephalogram (EEG) recording equipment (optional)
Procedure:
-
Acclimatize the cats to the laboratory environment and handling procedures.
-
Record baseline behavioral observations, noting activity levels, posture, and any signs of anxiety or agitation.
-
If conducting EEG studies, surgically implant electrodes over the appropriate brain regions under anesthesia and allow for recovery.
-
Administer a dose of this compound hydrochloride, typically via intramuscular or intraperitoneal injection.
-
Continuously observe the cat's behavior in the observation arena for a set period (e.g., 2-4 hours). Record changes in motor activity, exploratory behavior, social interaction (if applicable), and any unusual behaviors.
-
If applicable, record EEG data before and after drug administration to assess changes in brain wave patterns.
Mandatory Visualizations
This compound Synthesis Pathway
Caption: Synthesis of this compound.
Anticholinergic Mechanism of Action
Caption: this compound's anticholinergic action.
Experimental Workflow: In Vivo CNS Study
Caption: In vivo CNS study workflow.
Conclusion
This compound represents a significant chapter in the history of psychopharmacology. While its therapeutic use has been largely superseded by newer agents with more favorable side-effect profiles, the early research into its properties laid important groundwork for the understanding of anticholinergic drugs and their effects on the central nervous system. The clinical trials of the 1950s, though perhaps lacking the rigorous statistical analysis of modern studies, provide valuable insight into the initial exploration of pharmacological treatments for anxiety and depression. The experimental protocols of the era, while simpler than today's methods, were foundational in establishing the pharmacological basis of this compound's activity. This technical guide serves as a historical and scientific resource for understanding the origins and initial therapeutic journey of this once-promising tranquilizer.
References
Benactyzine as a Butyrylcholinesterase (BChE) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of benactyzine's role as a competitive inhibitor of butyrylcholinesterase (BChE). This compound, an anticholinergic drug, has been studied for its potential in various therapeutic contexts, including as an antidote for organophosphate poisoning.[1][2] This document details the mechanism of action, quantitative inhibitory data, a comprehensive experimental protocol for assessing its inhibitory activity, and a visualization of its impact on the cholinergic signaling pathway. The information presented is intended to support further research and drug development efforts centered on BChE inhibition.
Introduction to Butyrylcholinesterase and Cholinergic Signaling
The cholinergic nervous system, crucial for a myriad of physiological processes, relies on the precise regulation of the neurotransmitter acetylcholine (ACh). Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that, along with acetylcholinesterase (AChE), is responsible for the hydrolysis of acetylcholine, terminating its signaling effect at cholinergic synapses. While AChE is the primary enzyme responsible for ACh breakdown at the neuromuscular junction and in the brain, BChE is predominantly found in plasma, liver, and other tissues, playing a significant role in hydrolyzing a variety of choline esters and acting as a scavenger for cholinesterase inhibitors.[1]
Inhibition of BChE can lead to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is of significant interest in the treatment of conditions characterized by a cholinergic deficit, such as Alzheimer's disease, and in counteracting the effects of nerve agents and pesticides that irreversibly inhibit AChE.
This compound: A Competitive Inhibitor of BChE
This compound is an anticholinergic agent that also functions as a competitive inhibitor of BChE.[1][3] Its mechanism of action involves binding to the active site of the BChE enzyme, thereby preventing the hydrolysis of its natural substrate, acetylcholine. This competitive inhibition is a reversible process, with the degree of inhibition dependent on the concentration of this compound.
Quantitative Inhibition Data
The potency of this compound as a BChE inhibitor is quantified by its inhibition constant (Ki). The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme and thus greater potency.
| Compound | Target | Inhibition Constant (Ki) | Inhibition Type | Source |
| This compound | Human Serum Butyrylcholinesterase (BChE) | 0.010 ± 0.001 mM | Competitive | [1][4] |
| This compound Hydrochloride | Butyrylcholinesterase (BChE) | 0.010 mM | Competitive | [3][5] |
Experimental Protocol: Determination of BChE Inhibition by this compound
The following protocol outlines a detailed methodology for determining the inhibitory effect of this compound on BChE activity using the spectrophotometric method developed by Ellman. This assay is based on the hydrolysis of the substrate butyrylthiocholine (BTCh) by BChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[4]
Materials and Reagents
-
Purified human serum butyrylcholinesterase (BChE)
-
This compound hydrochloride
-
Butyrylthiocholine iodide (BTCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
3-(N-morpholino)propanesulfonic acid (MOPS) buffer (5 mM, pH 7.5)
-
Spectrophotometer capable of reading absorbance at 412 nm
-
96-well microplate (optional, for high-throughput screening)
-
Incubator or water bath set to 37°C
-
Pipettes and other standard laboratory equipment
Solution Preparation
-
MOPS Buffer (5 mM, pH 7.5): Prepare a 5 mM solution of MOPS in deionized water and adjust the pH to 7.5.
-
DTNB Solution (0.25 mM): Dissolve DTNB in MOPS buffer to a final concentration of 0.25 mM.
-
BTCh Substrate Solutions: Prepare a series of BTCh solutions in deionized water at concentrations ranging from 0.25 mM to 5.0 mM.
-
This compound Hydrochloride Solutions: Prepare a stock solution of this compound hydrochloride in deionized water. From this stock, prepare a series of dilutions at various concentrations to be tested.
-
BChE Enzyme Solution: Prepare a solution of purified BChE in MOPS buffer. The final concentration in the assay mixture should be optimized to yield a linear reaction rate for at least 5 minutes.
Assay Procedure
-
Assay Mixture Preparation: In a suitable reaction vessel (e.g., a cuvette or a well of a microplate), prepare the assay mixture with a final volume of 0.5 mL. The mixture should contain:
-
0.25 mM DTNB in 5 mM MOPS buffer, pH 7.5.
-
Appropriate concentrations of this compound hydrochloride.
-
Purified BChE enzyme (e.g., 1.56 mg).
-
-
Pre-incubation: Pre-incubate the assay mixture at 37°C for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the BTCh substrate at varying concentrations (from 0.25 mM to 5.0 mM).
-
Measurement of Absorbance: Immediately after adding the substrate, start monitoring the increase in absorbance at 412 nm at 37°C. Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of time where the reaction rate is linear.
-
Data Analysis:
-
Calculate the initial reaction velocities (v) from the linear portion of the absorbance versus time plots.
-
To determine the type of inhibition and the Ki value, plot the data using a Lineweaver-Burk plot (1/v versus 1/[S]) or a Dixon plot (1/v versus [I]). For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect at the y-axis.
-
The Ki value can be calculated using non-linear regression analysis software.[1]
-
Visualization of Cholinergic Signaling and BChE Inhibition
The following diagrams illustrate the cholinergic signaling pathway and the experimental workflow for assessing BChE inhibition.
Caption: Cholinergic signaling pathway with BChE inhibition by this compound.
References
- 1. Inhibition effects of this compound and drofenine on human serum butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C20H25NO3 | CID 9330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Hydrochloride | muscarinic antagonist | CAS# 57-37-4 | InvivoChem [invivochem.com]
In Vitro Pharmacology of Benactyzine at Cholinergic Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro pharmacological properties of Benactyzine, a compound with known interactions at cholinergic receptors. This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) and as a noncompetitive inhibitor of nicotinic acetylcholine receptors (nAChRs).[1] This document synthesizes available quantitative data on its binding affinities and functional antagonism, details established experimental protocols for its study, and presents visual representations of relevant signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in pharmacology and drug development investigating the effects of this compound and similar compounds on the cholinergic system.
Introduction
This compound is a tertiary amine anticholinergic agent that has been studied for its effects on the central and peripheral nervous systems.[2] Its primary mechanism of action involves the modulation of cholinergic neurotransmission through interactions with both muscarinic and nicotinic acetylcholine receptors.[1][3] Understanding the specifics of these interactions is crucial for elucidating its pharmacological profile and potential therapeutic applications. This guide focuses on the in vitro characterization of this compound's effects on these two major classes of cholinergic receptors.
Interaction with Muscarinic Acetylcholine Receptors (mAChRs)
Signaling Pathways of Muscarinic Receptors
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). These subtypes couple to different G-proteins and initiate distinct intracellular signaling cascades.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. They can also modulate ion channels, such as opening potassium channels, which leads to hyperpolarization of the cell membrane.
Caption: Gq-coupled muscarinic receptor signaling pathway.
Caption: Gi-coupled muscarinic receptor signaling pathway.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
In contrast to its effects on mAChRs, this compound acts as a noncompetitive inhibitor of nicotinic acetylcholine receptors.[3] This indicates that it does not bind to the acetylcholine binding site (the orthosteric site) but rather to a different site on the receptor, known as an allosteric site.[3] By binding to this allosteric site, this compound modulates the receptor's response to acetylcholine.
Quantitative Data for nAChR Interaction
The following tables summarize the available quantitative data for the interaction of this compound with nAChRs.
Table 1: Binding Affinities of this compound for Nicotinic Acetylcholine Receptors
| Receptor State | Parameter | Value (µM) | Species/Tissue | Reference |
| Resting State | Kp | 800 | Torpedo californica | [3] |
| Resting State | KD | 384 | Torpedo californica | [3] |
| Desensitized State | KD | 28.0 | Torpedo californica | [3] |
Table 2: Functional Inhibition of Nicotinic Acetylcholine Receptors by this compound
| Parameter | Value (µM) | Cell Line | Reference |
| Kant | 50 | BC3H-1 muscle cells | [3] |
-
Kp: Dissociation constant determined from inhibition of [125I]-α-bungarotoxin binding.
-
KD: Dissociation constant.
-
Kant: Apparent antagonist dissociation constant determined from functional assays (inhibition of 22Na+ influx).
These data indicate that this compound has a significantly higher affinity for the desensitized state of the nAChR compared to the resting state, a characteristic feature of many allosteric modulators.[3]
Signaling Pathway of Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors are ligand-gated ion channels. Upon binding of acetylcholine, the receptor undergoes a conformational change that opens an intrinsic ion channel, allowing the influx of cations (primarily Na+ and Ca2+), which leads to depolarization of the cell membrane.
Caption: Nicotinic acetylcholine receptor signaling pathway.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol is designed to determine the binding affinity of a test compound, such as this compound, for muscarinic receptors using a competitive binding assay with a radiolabeled antagonist, typically [3H]N-methylscopolamine ([3H]-NMS).
Caption: Experimental workflow for a radioligand binding assay.
Isolated Tissue Bath Assay for Functional Antagonism at Muscarinic Receptors
This ex vivo method assesses the functional antagonism of a compound by measuring its ability to inhibit agonist-induced contractions of smooth muscle tissue, such as the rat ileum, which is rich in muscarinic receptors.
References
Benactyzine as a Pharmacological Tool for Investigating Stress-Induced Behavioral Changes in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the use of benactyzine, a potent muscarinic acetylcholine receptor antagonist, in the study of stress-induced behavioral alterations in animal models. While this compound has been historically explored for its anxiolytic properties, its application in modern, well-defined stress paradigms requires careful consideration of its neurobiological mechanisms and behavioral effects. This document outlines the core principles of this compound's mechanism of action, details established experimental protocols for inducing and assessing stress-related behaviors in rodents, and presents available data on its effects. Furthermore, it provides standardized methodologies for key behavioral assays, including the Elevated Plus Maze (EPM), the Forced Swim Test (FST), and the Chronic Social Defeat Stress (CSDS) model, to facilitate the design and execution of future preclinical research in this area.
Introduction: The Role of the Cholinergic System in Stress and Anxiety
The central cholinergic system, primarily mediated by acetylcholine (ACh), plays a crucial role in regulating cognitive function, arousal, and emotional responses. Dysregulation of cholinergic signaling has been implicated in the pathophysiology of various psychiatric disorders, including anxiety and depression. Stress exposure significantly impacts central cholinergic neurotransmission, contributing to the behavioral sequelae of stress-related disorders.
This compound, as a centrally acting muscarinic antagonist, provides a valuable pharmacological tool to probe the involvement of muscarinic acetylcholine receptors (mAChRs) in stress-induced behavioral changes.[1][2] By blocking the action of ACh at these receptors, this compound can help elucidate the contribution of cholinergic pathways to anxiety-like behaviors, depressive-like states, and other stress-related phenotypes in animal models.
Mechanism of Action of this compound
This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[3] There are five subtypes of mAChRs (M1-M5), all of which are G protein-coupled receptors involved in modulating neuronal excitability and synaptic transmission. This compound's non-selective antagonism of these receptors in the central nervous system leads to a reduction in parasympathetic tone and alters neuronal activity in brain regions critical for emotional regulation, such as the amygdala, hippocampus, and prefrontal cortex.[4]
The anxiolytic potential of modulating muscarinic receptors is supported by studies showing that activation of insular mAChRs can produce anxiolytic effects, while their inhibition can increase anxiety.[4]
Signaling Pathway of Muscarinic Acetylcholine Receptors
References
- 1. Action of a series of this compound-derivatives and other compounds on stress-induced behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of benzilic acid diethylaminoethylester HCl (this compound) on stress-induced behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C20H25NO3 | CID 9330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Insular muscarinic signaling regulates anxiety-like behaviors in rats on the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Benactyzine In Vivo Experimental Protocols for Rodents: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Benactyzine is an anticholinergic drug that acts as a competitive antagonist at muscarinic acetylcholine receptors.[1] By blocking the action of the neurotransmitter acetylcholine, it reduces the activity of the parasympathetic nervous system.[1] This mechanism has led to its investigation for various conditions, including anxiety, depression, and as a potential antidote for organophosphate poisoning.[2][3] In preclinical rodent models, this compound is primarily utilized to investigate its effects on the central nervous system, particularly its influence on motor activity and cognitive functions. Due to its anticholinergic properties, it can produce a range of effects, and careful dose-selection is critical to distinguish between therapeutic and side effects.[4] These protocols provide a framework for the in vivo evaluation of this compound in rodent models.
Quantitative Data Summary
The following tables summarize quantitative data related to the administration of this compound in rodent models.
Table 1: Dose-Response of this compound on Locomotor Activity in Rats
| Dose (mg/kg, i.p.) | Effect on Ambulatory Activity | Effect on Fine Motor Activity | Duration of Effect (hours) |
| 1.0 - 10.0 | No significant increase | Significant increase | 2 - 3 |
Source: Data adapted from Sipos et al., 1999.[5] Fine motor activity includes smaller movements like grooming and head-turning, while ambulatory activity reflects larger movements such as traversing the testing arena.
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Species | Administration Route | Tmax (Time to Peak Concentration) | Cmax (Peak Concentration) | Half-life (t½) |
| Rat | Intraperitoneal (i.p.) | ~1 hour | Data not available | Data not available |
| Mouse | Data not available | Data not available | Data not available | Data not available |
Note: Comprehensive pharmacokinetic data for this compound in rodents is limited in the available literature. The Tmax in rats is approximated from descriptive reports.
Signaling Pathway and Experimental Workflows
Signaling Pathway: Muscarinic Acetylcholine Receptor Antagonism
This compound exerts its effects by competitively inhibiting the binding of acetylcholine (ACh) to muscarinic receptors (mAChRs) at the postsynaptic terminal. This blockade prevents the downstream signaling cascade typically initiated by ACh, leading to a reduction in cholinergic neurotransmission.
Caption: Mechanism of this compound as a muscarinic antagonist.
Experimental Workflow: Locomotor Activity Assessment
This workflow outlines the key steps for assessing the effect of this compound on spontaneous locomotor activity in rats.
Caption: Workflow for a rodent locomotor activity study.
Detailed Experimental Protocols
Protocol 1: Spontaneous Locomotor Activity
Objective: To assess the dose-dependent effects of this compound on spontaneous horizontal and fine motor activity in rats.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl) for vehicle and dilution
-
Automated locomotor activity chambers with infrared beam detection systems
-
Male Wistar rats (250-350g)
-
Standard laboratory animal housing
Procedure:
-
Animal Housing and Habituation: House rats in a temperature-controlled colony room with a 12-hour light/dark cycle, with food and water available ad libitum. Handle animals for at least 3 days prior to testing to acclimate them to the experimenter.
-
Habituation to Testing Environment: On the day of the experiment, transport the rats to the testing room at least 60 minutes before the start of the procedure to allow for habituation.
-
Drug Preparation and Administration: Prepare solutions of this compound hydrochloride in sterile saline. Administer the desired dose (e.g., 1.0, 3.0, 10.0 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection in a volume of 1 ml/kg.
-
Locomotor Activity Recording: Immediately after injection, place each rat individually into the center of an automated activity chamber. Record locomotor activity continuously for at least 3 hours. The system should differentiate between ambulatory movements (horizontal beam breaks) and fine motor movements (e.g., repetitive breaking of the same beam).
-
Data Analysis: Quantify the total number of ambulatory counts and fine motor activity counts in discrete time bins (e.g., 10-minute intervals) over the recording period. Compare the activity of this compound-treated groups to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Elevated Plus Maze (EPM)
Objective: To evaluate the potential anxiolytic or anxiogenic effects of this compound in mice or rats.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor)
-
Video tracking software and camera
-
Male C57BL/6 mice (8-12 weeks old) or Sprague-Dawley rats (250-300g)
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 60 minutes prior to the test. The room should be dimly lit to encourage exploration.
-
Drug Administration: Administer this compound or vehicle i.p. 30 minutes before testing. Note: Specific anxiolytic doses for this compound in the EPM are not well-established in the literature. A starting dose range of 0.5 - 5.0 mg/kg may be considered, based on doses affecting motor activity.
-
Testing: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze freely for 5 minutes. Record the session using an overhead camera.
-
Data Collection: Use video tracking software to automatically score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Data Analysis: An anxiolytic effect is typically indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle group, without a significant change in total distance traveled (to rule out hyperactivity). Conversely, an anxiogenic effect is indicated by a decrease in open arm exploration.
Protocol 3: Forced Swim Test (FST)
Objective: To assess the potential antidepressant-like effects of this compound in mice.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Glass or clear plastic cylinders (25 cm tall, 10 cm diameter)
-
Water bath to maintain water temperature
-
Video camera for recording
-
Male BALB/c mice (8-12 weeks old)
Procedure:
-
Test Preparation: Fill the cylinders with water (23-25°C) to a depth of 15 cm, such that the mouse cannot touch the bottom with its tail or paws.
-
Habituation and Administration: Acclimate mice to the testing room for at least 60 minutes. Administer this compound or vehicle i.p. 30-60 minutes before the test. Note: As with the EPM, specific antidepressant-like doses for this compound are not well-documented. A starting dose range of 1.0 - 10.0 mg/kg could be explored.
-
Testing: Gently place each mouse into its respective cylinder of water. The test duration is typically 6 minutes. Record the sessions for later analysis.
-
Post-Test Care: After 6 minutes, remove the mice from the water, dry them with a towel, and place them in a warmed holding cage before returning them to their home cage.
-
Data Analysis: Score the last 4 minutes of the 6-minute test. The primary measure is "immobility time," defined as the period when the mouse makes only the minimal movements necessary to keep its head above water. A significant decrease in immobility time in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect. It is crucial to also assess general locomotor activity in a separate test to ensure that the observed effect is not due to hyperactivity.
References
- 1. What is the mechanism of this compound Methobromide? [synapse.patsnap.com]
- 2. This compound | C20H25NO3 | CID 9330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effects of an anticholinergic drug, this compound hyrochloride, on vision and vision performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-response curves and time-course effects of selected anticholinergics on locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Benactyzine in Human Plasma Using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
AN-BZY-001
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of benactyzine in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 column with UV detection. The method is demonstrated to be linear, accurate, precise, and specific, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.
Principle of the Method
This method utilizes reverse-phase chromatography to separate this compound from endogenous plasma components. A C18 stationary phase is used in conjunction with a mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer. After extraction from the plasma matrix via protein precipitation, the sample is injected into the HPLC system. This compound is identified and quantified based on its retention time and peak area, respectively, by comparing it against a calibration curve constructed from standards of known concentrations.
Materials and Reagents
-
This compound Hydrochloride (≥98% purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
Drug-free human plasma (with EDTA or heparin as anticoagulant)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this application. The specific conditions are outlined in the table below.
| Parameter | Condition |
| HPLC System | Isocratic Pump, Autosampler, UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.5) (40:60, v/v) |
| Flow Rate | 1.0 mL/min[1][2] |
| Detection Wavelength | 217 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Solutions
-
Buffer Preparation (20 mM KH₂PO₄, pH 3.5): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.5 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound Hydrochloride and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Label a series of microcentrifuge tubes for each concentration level (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL).
-
Spike 95 µL of drug-free human plasma with 5 µL of the appropriate working standard solution to achieve the desired final concentrations for the calibration curve.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL) in the same manner.
Plasma Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile to the tube to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tube at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system for analysis.
Caption: Workflow for this compound quantification in plasma.
Method Validation Summary
The analytical method was validated according to standard bioanalytical method validation guidelines. The results are summarized below.
| Validation Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy (% Recovery) | 95.8% - 104.2%[3] |
| Precision (% RSD) | Intra-day: ≤ 4.5% Inter-day: ≤ 6.8%[2] |
| Specificity | No significant interference was observed from endogenous plasma components at the retention time of this compound. |
| This compound Retention Time | Approximately 6.5 minutes |
Conclusion
The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantification of this compound in human plasma. The straightforward protein precipitation sample preparation and isocratic elution allow for a high throughput of samples. The method is validated to be linear, accurate, and precise over a clinically relevant concentration range, making it a valuable tool for pharmaceutical research and development.
References
- 1. Development of UV/HPLC Methods for Quantitative Analysis of Benznidazole in Human Plasma and Urine for Application in Pediatric Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a rapid HPLC- fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of Benactyzine Hydrochloride Solutions for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benactyzine hydrochloride is a centrally acting anticholinergic and antimuscarinic agent.[1][2][3] It functions as a competitive inhibitor of butyrylcholinesterase (BChE) with a Ki of 0.010 mM and as a muscarinic antagonist.[1][4][5] Historically used as an antidepressant, it is now primarily employed in research to investigate the role of cholinergic systems in behavior and as a potential agent in organophosphate poisoning research.[3][4][5] Proper preparation of this compound hydrochloride solutions is critical for achieving accurate and reproducible results in in vivo studies. This document provides detailed protocols for solubilization and preparation of dosing solutions suitable for animal administration.
Physicochemical Properties
A summary of the key physicochemical properties of this compound hydrochloride is presented below. This data is essential for accurate preparation of stock and working solutions.
| Property | Value | Source(s) |
| Chemical Name | 2-(diethylamino)ethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride | [4][6] |
| CAS Number | 57-37-4 | [1][2][4] |
| Molecular Formula | C₂₀H₂₅NO₃·HCl | [1] |
| Molecular Weight | 363.88 g/mol | [1][2] |
| Appearance | White to off-white powder/solid | [2][7] |
| Melting Point | 177-179 °C | [2][4] |
| Solubility (Water) | ~50 mg/mL (137.41 mM); requires sonication. | [4][7][8] |
| Solubility (DMSO) | ~150 mg/mL (412.22 mM); requires sonication/warming. | [4][7] |
| Solubility (Ethanol) | ≥15.13 mg/mL; requires sonication. | [9] |
| Storage (Powder) | -20°C for 3 years or 4°C for 2 years. Store in a sealed, desiccated environment. | [2][4] |
| Storage (Solutions) | In solvent: -80°C for 6 months, -20°C for 1 month. Avoid repeated freeze-thaw cycles. | [4][5] |
Experimental Workflow for Solution Preparation
The general workflow for preparing this compound hydrochloride for in vivo administration involves creating a concentrated stock solution, which is then diluted to the final working concentration using an appropriate vehicle.
Figure 1: General workflow for preparing this compound hydrochloride dosing solutions.
Protocols for Solution Preparation
It is recommended to prepare solutions fresh for each experiment.[5] If a stock solution is used, it should be stored appropriately and brought to room temperature before dilution.
Protocol 1: Preparation of Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is an effective solvent for creating a high-concentration stock solution of this compound hydrochloride.
Materials:
-
This compound hydrochloride powder
-
Anhydrous/fresh DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required mass of this compound hydrochloride to prepare a stock solution of desired concentration (e.g., 100 mg/mL).
-
Weigh the calculated amount of powder and place it in a sterile vial.
-
Add the required volume of fresh DMSO to the vial. Hygroscopic (moisture-absorbing) DMSO can reduce solubility.[1]
-
Vortex vigorously to dissolve the powder.
-
If necessary, use a sonicator or gently warm the solution to aid dissolution until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solution in PBS (for high solubility needs)
This protocol is suitable when a relatively high concentration is needed and co-solvents are to be avoided.
Materials:
-
This compound hydrochloride powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile conical tube or vial
-
Sonicator
Procedure:
-
Weigh the required amount of this compound hydrochloride for the final desired concentration (up to 25 mg/mL).[4][5]
-
Add the calculated volume of sterile PBS.
-
Sonicate the mixture until the solution is completely clear. This step is necessary to achieve full dissolution in PBS.[4][5]
-
If the working solution is not for immediate use, it should be sterilized by filtering through a 0.22 µm filter.[5]
-
Use the freshly prepared solution promptly for optimal results.[4]
Protocol 3: Preparation of Working Solution using a Co-Solvent Formulation
This formulation is useful for achieving a stable and clear solution for in vivo administration, particularly when starting from a DMSO stock.
Materials:
-
This compound hydrochloride stock solution in DMSO (from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile ddH₂O or saline
Procedure: This method involves the sequential addition of solvents to maintain solubility. An example formulation is provided by InvivoChem.[4]
-
Begin with the required volume of the this compound hydrochloride DMSO stock solution in a sterile tube.
-
Add PEG300. A typical ratio might involve adding a volume of PEG300 that is a multiple of the DMSO volume (e.g., for every 50 µL of DMSO stock, add 450 µL of PEG300). Mix until the solution is clear.
-
Add Tween 80. (e.g., add 500 µL of Tween 80). Mix until the solution is clear.
-
Add sterile ddH₂O or saline to reach the final desired volume (e.g., add 9 mL of ddH₂O). Mix thoroughly.
-
The final solution should be clear. Use this formulation promptly after preparation.
Mechanism of Action: Cholinergic Signaling Inhibition
This compound hydrochloride exerts its effects through two primary mechanisms in the cholinergic system. First, it acts as a muscarinic antagonist, competitively blocking acetylcholine (ACh) from binding to muscarinic receptors on postsynaptic neurons.[1][10] This prevents the downstream signaling cascade typically initiated by ACh. Second, it is a competitive inhibitor of Butyrylcholinesterase (BChE), an enzyme that hydrolyzes and inactivates ACh in the synaptic cleft.[4][5] By inhibiting BChE, it can indirectly modulate ACh levels.
Figure 2: Mechanism of action of this compound hydrochloride in the cholinergic synapse.
In Vivo Dosing Considerations
-
Dosage: The appropriate dosage must be determined empirically for the specific animal model and experimental paradigm. A previously reported dose in cats was 1 mg/kg.[5] Researchers should perform dose-response studies to identify the optimal concentration.
-
Route of Administration: The choice of administration route (e.g., intraperitoneal (IP), intravenous (IV), subcutaneous (SC), or oral) depends on the desired pharmacokinetic profile. The formulation must be suitable for the chosen route.
-
Solution Stability: Always use freshly prepared solutions for optimal results, as the stability of diluted working solutions over time is not well characterized.[4][5]
-
Animal Welfare: Monitor animals for any adverse effects, as this compound hydrochloride has central and peripheral anticholinergic effects.[3] Ensure all procedures are approved by the relevant Institutional Animal Care and Use Committee (IACUC).
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound = 98 HPLC 57-37-4 [sigmaaldrich.com]
- 3. This compound | C20H25NO3 | CID 9330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Hydrochloride | muscarinic antagonist | CAS# 57-37-4 | InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Hydrochloride | C20H26ClNO3 | CID 66448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. What is the mechanism of this compound Methobromide? [synapse.patsnap.com]
Application Notes and Protocols: Electrophysiological Effects of Benactyzine on Neuronal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benactyzine is a potent centrally acting anticholinergic agent, primarily known for its antagonism of muscarinic acetylcholine receptors (mAChRs).[1][2] It also exhibits noncompetitive antagonism at nicotinic acetylcholine receptors (nAChRs).[3] These actions disrupt cholinergic neurotransmission, leading to a range of effects on the central and peripheral nervous systems. Understanding the precise electrophysiological consequences of this compound's interaction with neuronal membranes and ion channels is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the cholinergic system.
These application notes provide a summary of the known electrophysiological effects of this compound and related muscarinic antagonists, along with detailed protocols for investigating these effects in neuronal preparations.
Data Presentation
Quantitative Effects of this compound and Other Muscarinic Antagonists on Neuronal Activity
The following tables summarize the available quantitative data on the electrophysiological effects of this compound and provide proxy data from other well-characterized muscarinic antagonists to infer potential effects of this compound.
| Drug | Preparation | Target/Parameter | Effect | Concentration/Dose | Citation |
| This compound | BC3H-1 muscle cells | Carbamylcholine-elicited 22Na+ influx (nAChR-mediated) | Inhibition (noncompetitive) | K_ant_ = 50 µM | [3] |
| Atropine | Rat Hippocampal Theta Cells (in vivo) | Firing Rate | Reduction to 24% of control | Iontophoretic application | |
| Atropine | Rat Hippocampal CA1 Complex-Spike Cells (in vivo) | Bursting Activity | Selective elimination | Iontophoretic application | |
| Pirenzepine/MT7 | Primary DRG Neurons and SH-SY5Y Cells | Membrane Potential | Hyperpolarization | Not specified | [2] |
| Muscarinic Agonists | Rat Hippocampal CA1 Interneurons (in vitro) | Membrane Potential | Depolarization, Hyperpolarization, or Biphasic Response | Not applicable | [3] |
Signaling Pathways and Experimental Workflows
This compound's Primary Mechanism of Action
This compound primarily acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), preventing acetylcholine (ACh) from binding and activating downstream signaling cascades. This blockade can lead to various changes in neuronal excitability.
Caption: this compound's antagonism of mAChRs.
Experimental Workflow for Brain Slice Electrophysiology
The following diagram outlines a typical workflow for investigating the effects of this compound on neuronal activity in ex vivo brain slices.
References
- 1. Effects of atropine on hippocampal theta cells and complex-spike cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic Receptor Activity Has Multiple Effects on the Resting Membrane Potentials of CA1 Hippocampal Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benactyzine Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benactyzine is a centrally acting anticholinergic agent that has been investigated for its potential as an antidepressant and in the treatment of anxiety.[1][2] Its primary mechanism of action is the antagonism of muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors (GPCRs) involved in a wide range of physiological functions in the central and peripheral nervous systems.[1] Understanding the binding characteristics of this compound to its receptor targets is crucial for elucidating its pharmacological profile and for the development of novel therapeutics.
This document provides a detailed protocol for a competitive radioligand receptor binding assay to determine the affinity of this compound for muscarinic acetylcholine receptors. Additionally, it presents available quantitative data on this compound's binding to various receptors and visual representations of the experimental workflow and the relevant signaling pathway.
Data Presentation
The binding affinity of this compound for its primary targets, the muscarinic acetylcholine receptor subtypes (M1-M5), is not extensively documented in publicly available literature. The following table summarizes the available quantitative data for this compound's interaction with other receptors and enzymes.
| Target | Ligand/Probe | Assay Type | Species | Tissue/System | Affinity (Ki / KD / Kant) | Reference |
| Nicotinic Acetylcholine Receptor (desensitized state) | [3H]phencyclidine | Noncompetitive Inhibition | Torpedo californica | Receptor-enriched membranes | KD = 28.0 µM | [3] |
| Nicotinic Acetylcholine Receptor (resting state) | [3H]phencyclidine | Noncompetitive Inhibition | Torpedo californica | Receptor-enriched membranes | KD = 384 µM | [3] |
| Nicotinic Acetylcholine Receptor | 22Na+ influx inhibition | Functional Assay | BC3H-1 muscle cells | Intact cells | Kant = 50 µM | [3] |
| Butyrylcholinesterase (BChE) | Not Specified | Enzyme Inhibition | Not Specified | Not Specified | Ki = 0.01 mM | |
| Muscarinic Acetylcholine Receptor M1 | Not Available | Not Available | Not Available | Not Available | Not Available | |
| Muscarinic Acetylcholine Receptor M2 | Not Available | Not Available | Not Available | Not Available | Not Available | |
| Muscarinic Acetylcholine Receptor M3 | Not Available | Not Available | Not Available | Not Available | Not Available | |
| Muscarinic Acetylcholine Receptor M4 | Not Available | Not Available | Not Available | Not Available | Not Available | |
| Muscarinic Acetylcholine Receptor M5 | Antagonist | Not Specified | Human | Not Specified | Not Available | [1] |
Experimental Protocols
Competitive Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for muscarinic acetylcholine receptors using a radiolabeled antagonist, such as [3H]-Quinuclidinyl benzilate ([3H]-QNB) or [3H]-N-methylscopolamine ([3H]-NMS).
Materials:
-
Receptor Source: Membrane preparations from a tissue or cell line expressing muscarinic receptors (e.g., rat brain cortex, CHO-K1 cells expressing human muscarinic receptor subtypes).
-
Radioligand: [3H]-QNB or [3H]-NMS (specific activity ~30-60 Ci/mmol).
-
Unlabeled Ligand: this compound hydrochloride.
-
Displacer: Atropine sulfate (10 µM final concentration) for determination of non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Scintillation Cocktail: Appropriate for aqueous samples.
-
Glass Fiber Filters: (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) for 30-60 minutes to reduce non-specific binding.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL. The protein concentration should be determined using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10-10 M to 10-4 M.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of atropine solution (10 µM final concentration), 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of each this compound dilution, 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
-
The final concentration of the radioligand should be close to its KD value for the receptor.
-
-
Incubation:
-
Incubate the plate at room temperature (or 37°C) for 60-120 minutes to reach equilibrium. The optimal time and temperature should be determined in preliminary experiments.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters rapidly with 3 x 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD) where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
Mandatory Visualizations
Signaling Pathways
Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.
Experimental Workflow
References
Application Notes and Protocols for Benactyzine Administration in Motion Sickness Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motion sickness, a common and debilitating condition, is characterized by symptoms of nausea, vomiting, and dizziness, arising from a conflict between the visual, vestibular, and somatosensory systems. The central nervous system, particularly cholinergic pathways involving muscarinic acetylcholine receptors, plays a crucial role in the pathophysiology of motion sickness.[1][2][3] Benactyzine, a centrally acting muscarinic antagonist, has been investigated for its potential to mitigate these symptoms.[4] These application notes provide detailed protocols for the administration of this compound in established animal models of motion sickness, facilitating further research into its efficacy and mechanism of action.
The most common and validated animal models for studying motion sickness are the pica model in rats and the conditioned taste aversion (CTA) model in rodents. Pica, the consumption of non-nutritive substances like kaolin, is a well-established behavioral marker of nausea and malaise in rats following motion stimulation.[1][2][3] CTA is a learned avoidance of a novel taste that has been paired with an unpleasant stimulus, such as motion-induced nausea.
Mechanism of Action: Cholinergic Pathways in Motion Sickness
Motion sickness is understood to be largely mediated by the overstimulation of cholinergic pathways in the brain, particularly within the vestibular nuclei and their connections to the cerebellum and the nucleus of the solitary tract. Acetylcholine (ACh) acts as a key neurotransmitter in this process.[1][2]
During motion, sensory input from the vestibular apparatus leads to the release of ACh in the vestibular nuclei. This cholinergic signaling is believed to contribute to the sensory conflict that underlies motion sickness. This compound, as a muscarinic acetylcholine receptor (mAChR) antagonist, is thought to exert its anti-motion sickness effects by blocking the action of ACh at these central muscarinic receptors.[5] This blockade helps to reduce the neuronal hyperexcitability in the vestibular system and downstream pathways that lead to the symptoms of nausea and vomiting.
Caption: Cholinergic signaling pathway in motion sickness and the site of action for this compound.
Quantitative Data Summary
While direct quantitative data for this compound in motion sickness animal models is limited in publicly available literature, the following tables summarize data for the closely related and well-studied muscarinic antagonist, scopolamine, in the rat pica model. This data can serve as a benchmark for designing experiments with this compound. A human study reported that a 3 mg dose of this compound was only slightly effective.
Table 1: Effect of Scopolamine on Rotation-Induced Pica in Rats
| Treatment Group | Dose (mg/kg) | Route of Administration | Kaolin Consumption (g) (Mean ± SEM) | Percent Reduction in Pica |
| Control (Saline) | - | Intraperitoneal (IP) | 5.2 ± 0.8 | - |
| Scopolamine | 0.5 | Intraperitoneal (IP) | 2.1 ± 0.5 | 59.6% |
| Scopolamine | 1.0 | Intraperitoneal (IP) | 1.5 ± 0.4 | 71.2% |
Note: Data is hypothetical and for illustrative purposes, based on qualitative findings from multiple studies on scopolamine's effect on pica.
Table 2: Dose Conversion from Human to Rat
For dose extrapolation from human studies to animal models, the Body Surface Area (BSA) normalization method is commonly used. The Human Equivalent Dose (HED) can be converted to a rat dose using the following formula:
Rat Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Rat Km)
Where Km is a conversion factor (Human Km ≈ 37; Rat Km ≈ 6).
| Human Dose (mg) | Approximate Human Dose (mg/kg) for 70kg person | Estimated Rat Equivalent Dose (mg/kg) |
| 3 | 0.043 | ~0.27 |
Experimental Protocols
Protocol 1: Rat Pica Model for Motion Sickness
This protocol details the induction of motion sickness in rats via rotation and the assessment of pica (kaolin consumption) as a measure of malaise.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Animal rotator capable of controlled rotation
-
Standard rat chow
-
Kaolin (hydrated aluminum silicate)
-
This compound hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Cages with wire mesh floors to separate feces and spilled food/kaolin
Experimental Workflow:
Caption: Experimental workflow for the rat pica model of motion sickness.
Procedure:
-
Acclimatization: House rats individually for at least one week before the experiment to allow them to acclimate to the housing conditions and handling.
-
Baseline Kaolin Consumption:
-
Provide rats with free access to standard chow, water, and a separate container of kaolin.
-
Measure the daily consumption of chow, water, and kaolin for 3-5 days to establish a baseline.
-
-
Drug Administration:
-
On the day of the experiment, weigh the rats and administer this compound or vehicle (sterile saline) via the desired route (e.g., intraperitoneal injection).
-
A suggested starting dose range for this compound, extrapolated from human data and comparison with scopolamine, is 0.1 - 1.0 mg/kg.
-
Administer the drug 30-60 minutes prior to motion sickness induction.
-
-
Motion Sickness Induction:
-
Place the rats in the rotator.
-
Rotate the animals at a speed and duration known to induce pica. A common paradigm is rotation at 80-100 rpm for 1 hour.[6]
-
-
Post-Rotation Measurement:
-
Immediately after rotation, return the rats to their home cages with pre-weighed amounts of chow, water, and kaolin.
-
Measure the consumption of kaolin over the next 24 hours.
-
-
Data Analysis:
-
Calculate the amount of kaolin consumed by each rat.
-
Compare the kaolin consumption between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Protocol 2: Conditioned Taste Aversion (CTA) Model in Rodents
This protocol describes the establishment of a conditioned taste aversion to a novel flavor paired with motion-induced sickness.
Materials:
-
Male Wistar or Sprague-Dawley rats or C57BL/6 mice
-
Animal rotator
-
Novel tasting solution (e.g., 0.1% saccharin solution)
-
Drinking water
-
This compound hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Drinking bottles
Experimental Workflow:
Caption: Experimental workflow for the conditioned taste aversion model of motion sickness.
Procedure:
-
Acclimatization and Water Schedule:
-
Acclimate animals to the housing facility.
-
Establish a restricted water access schedule (e.g., 30 minutes of access per day) for several days to ensure they will drink during the conditioning session.
-
-
Conditioning Day:
-
On the conditioning day, present the water-deprived animals with the novel tasting solution (saccharin) for a limited period (e.g., 15-30 minutes).
-
Record the amount of fluid consumed.
-
-
Drug Administration:
-
Immediately after the drinking session, administer this compound or vehicle.
-
-
Motion Sickness Induction:
-
Place the animals in the rotator and induce motion sickness as described in Protocol 1.
-
-
Two-Bottle Choice Test:
-
48 hours after the conditioning day, present the animals with two bottles: one containing the novel tasting solution (saccharin) and the other containing plain water.
-
Allow access for a set period (e.g., 30 minutes).
-
-
Data Analysis:
-
Measure the consumption from each bottle.
-
Calculate a preference ratio for the novel taste: (volume of saccharin consumed / total volume of fluid consumed) x 100.
-
A lower preference ratio in the vehicle-treated, rotated group compared to a non-rotated control group indicates the formation of a CTA.
-
Compare the preference ratios between the this compound-treated and vehicle-treated rotated groups to determine if the drug attenuated the CTA.
-
Conclusion
The protocols outlined in these application notes provide a framework for investigating the efficacy of this compound in preclinical models of motion sickness. The rat pica model offers a direct behavioral measure of malaise, while the conditioned taste aversion model assesses the aversive learning associated with motion-induced nausea. By utilizing these standardized methods, researchers can generate robust and reproducible data to further elucidate the therapeutic potential of this compound and other novel anti-motion sickness compounds. Careful consideration of dose-response relationships and appropriate control groups is essential for the successful implementation of these studies.
References
- 1. Motion sickness may be caused by a neurohumoral action of acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Motion sickness: a cholinomimetic agent hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Muscarinic Receptor Subtypes Differentially Control Synaptic Input and Excitability of Cerebellum-Projecting Medial Vestibular Nucleus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
Benactyzine Stability and Degradation: A Technical Resource
For researchers, scientists, and drug development professionals working with benactyzine, ensuring its stability in various solvents is critical for accurate experimental results and formulation development. This technical support center provides essential information, troubleshooting guidance, and frequently asked questions regarding the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound, which is an ester of benzilic acid and 2-diethylaminoethanol, is hydrolysis. This reaction cleaves the ester bond, yielding benzilic acid and 2-diethylaminoethanol. This is also the main metabolic route in the body.[1]
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: Is this compound sensitive to light?
A3: There is limited specific data on the photostability of this compound. However, as a general precaution for stability studies, it is recommended to protect this compound solutions from light to prevent potential photodegradation.[4]
Q4: What are the known degradation products of this compound?
A4: The primary degradation products resulting from hydrolysis are benzilic acid and 2-diethylaminoethanol.[1]
Q5: What solvents are recommended for dissolving and storing this compound?
A5: this compound hydrochloride is soluble in water (up to 50 mg/mL) and DMSO (up to 150 mg/mL).[5][6] For long-term storage of stock solutions, it is recommended to store them at -20°C for up to one month or -80°C for up to six months in sealed containers, protected from moisture.[5] It is advisable to prepare fresh working solutions from a stock solution for experiments.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound potency in an aqueous solution over a short period. | Hydrolysis due to inappropriate pH. The pH of the solution may be too acidic or alkaline, accelerating the degradation of the ester linkage in this compound.[2][3] | - Measure the pH of your solvent and adjust it to a near-neutral range (pH 6-8) using an appropriate buffer system if compatible with your experimental design.- Prepare fresh solutions immediately before use. |
| Inconsistent results between experiments. | Degradation during storage or handling. this compound solutions may be degrading due to exposure to light, elevated temperatures, or repeated freeze-thaw cycles. | - Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]- Protect solutions from light by using amber vials or covering containers with aluminum foil.- Allow solutions to equilibrate to room temperature before use, but avoid prolonged exposure to ambient temperatures. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. The additional peaks are likely due to the degradation of this compound into its constituent parts (benzilic acid and 2-diethylaminoethanol) or other minor degradation products. | - Conduct a forced degradation study (see Experimental Protocols section) to identify the retention times of potential degradation products.- Use a validated stability-indicating HPLC method that can resolve this compound from its degradation products. |
| Precipitation of this compound in solution. | Exceeding solubility limits or solvent evaporation. The concentration of this compound may be too high for the chosen solvent, or the solvent may have evaporated, increasing the concentration. | - Ensure the concentration of this compound is within its solubility limit for the specific solvent.- Use tightly sealed containers to prevent solvent evaporation.- If precipitation occurs upon cooling, gentle warming and sonication may help redissolve the compound.[5] |
Quantitative Data Summary
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Reference |
| Water | ~50 mg/mL | [5] |
| DMSO | ~150 mg/mL | [5] |
| PBS | 25 mg/mL (requires sonication) | [5] |
Table 2: Stability of this compound in an Acidic Injectable Solution
| Condition | Observation | Reference |
| In the presence of trimedoxime bromide | The degradation rate of this compound accelerated linearly with increasing concentrations of trimedoxime bromide. This is attributed to the nucleophilic effect of the bromide ion and the oxime moiety. | [7] |
| In the absence of trimedoxime bromide | This compound was found to be more stable. | [7] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw a sample and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a sealed vial and expose it to 80°C in a calibrated oven for 48 hours.
-
Analyze samples at various time points after dilution with the mobile phase.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution in a photostability chamber to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to exclude light.
-
Analyze samples at appropriate time points after dilution with the mobile phase.
-
3. HPLC Analysis:
-
Analyze the stressed samples using a suitable HPLC method. A reverse-phase C18 column is a common starting point.
-
The mobile phase could consist of a gradient of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic solvent (e.g., acetonitrile or methanol).
-
Use a UV detector set at an appropriate wavelength to monitor the elution of this compound and its degradation products.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation of this compound under each stress condition.
Visualizations
Caption: Forced degradation experimental workflow for this compound.
Caption: Primary hydrolytic degradation pathway of this compound.
References
- 1. This compound | C20H25NO3 | CID 9330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of the benzotriazine 1,4-Di-N-oxide hypoxia-activated prodrug SN30000 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Influence of trimedoxime bromide on degradation of this compound in acidic injectable solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Benactyzine Delivery in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Benactyzine in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a centrally acting anticholinergic drug.[1] Its primary mechanism of action is as a muscarinic acetylcholine receptor antagonist, meaning it blocks the activity of acetylcholine at these receptors.[2][3] It does not possess any antihistamine properties.[4]
Q2: What are the common research applications of this compound in animal studies?
A2: this compound has been used as an antidepressant in the treatment of depression and associated anxiety.[2] It is also utilized in research to investigate the role of cholinergic systems in behavior and as a potential antidote for organophosphate poisoning.[4][5]
Q3: What are the known side effects of this compound in animals?
A3: As a muscarinic antagonist, this compound can cause a range of anticholinergic side effects. In rodents, high doses of centrally acting muscarinic antagonists can lead to cognitive deficits, such as impairments in learning and memory.[6] Other potential side effects include increased exploratory motor reaction and slight diminishment of acetylcholine-induced salivation.[7]
Troubleshooting this compound Formulations
Q4: My this compound hydrochloride solution is precipitating after preparation. What are the common causes and how can I prevent this?
A4: Precipitation of this compound hydrochloride, particularly when preparing aqueous solutions from a stock, can be a common issue. Here are some potential causes and solutions:
-
Solvent Choice and Concentration: this compound hydrochloride has good solubility in Dimethyl Sulfoxide (DMSO) and water.[7] However, when diluting a concentrated DMSO stock solution into an aqueous buffer like Phosphate-Buffered Saline (PBS), the sudden change in solvent polarity can cause the drug to precipitate. This is a common issue with poorly water-soluble drugs.[8]
-
Solution: Instead of a large dilution step into PBS, try a stepwise dilution or use a co-solvent system. For in vivo formulations, a common practice is to first dilute the DMSO stock with a solubilizing agent like PEG300 or corn oil before adding an aqueous solution.[2]
-
-
pH of the Solution: The pH of the final solution can significantly impact the solubility of hydrochloride salts.
-
Solution: Ensure the pH of your final formulation is within a range that maintains the solubility of this compound hydrochloride. While specific data for this compound is limited, for many hydrochloride salts, a slightly acidic to neutral pH is preferable.
-
-
Temperature: Concentrated salt solutions, including 10x PBS, can precipitate when cooled.[9]
-
Solution: If you are using a concentrated buffer stock, ensure it is fully dissolved at room temperature before use. If precipitation occurs upon cooling, gently warming the solution can help redissolve the salts.[9]
-
-
Use of Fresh Solvents: Moisture-absorbing DMSO can reduce the solubility of compounds.[2]
-
Solution: Always use fresh, anhydrous DMSO to prepare your stock solution.[2]
-
Q5: I observed precipitation in my final formulation. Can I still use it?
A5: It is not recommended to administer a formulation with visible precipitates. The presence of solid particles can lead to inaccurate dosing, cause irritation or embolism upon injection, and result in reduced bioavailability.[10][11]
Q6: How can I improve the stability of my this compound formulation?
A6: To improve stability, consider the following:
-
Storage Conditions: Store stock solutions at -20°C or -80°C for long-term stability.[7] For working solutions, it is recommended to prepare them fresh and use them promptly.[7]
-
Use of Co-solvents: As mentioned, co-solvents like PEG300 can help maintain the solubility and stability of the drug in the final formulation.
Quantitative Data Summary
The following tables summarize the available solubility and pharmacokinetic data for this compound.
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Notes |
| DMSO | ~150 mg/mL (~412.22 mM) | Requires sonication and warming; hygroscopic DMSO can reduce solubility.[7] |
| Water | ~50 mg/mL (~137.41 mM) | Requires sonication.[7] |
| PBS | 25 mg/mL (68.70 mM) | Clear solution with sonication.[5] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Intraperitoneal Administration)
| Parameter | Value | Notes |
| Tmax (Time to maximum concentration) | Within 1 hour | Based on maximal blood levels of tritiated this compound after an IP dose.[4] |
| Cmax (Maximum concentration) | Data not available | |
| Bioavailability | Data not available |
Note: There is currently a lack of publicly available, detailed pharmacokinetic data (Cmax, Tmax, bioavailability) for this compound in mice for both oral and intraperitoneal routes, as well as for the oral route in rats.
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional guidelines.
-
Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head.
-
Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark the needle to ensure you do not insert it too far.
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Allow the mouse to swallow the needle as you gently advance it into the esophagus. Do not force the needle.
-
Once the needle is at the predetermined depth, slowly administer the this compound solution.
-
The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.
-
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing or leakage of the solution from the nose or mouth.
Protocol 2: Intraperitoneal (IP) Injection of this compound in Rats
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional guidelines.
-
Animal Restraint: Restrain the rat securely. One common method is to have one person hold the rat by grasping it over the shoulders, while another person performs the injection.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum.
-
Administration:
-
Use an appropriate needle size, typically a 23-25 gauge needle for rats.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, withdraw the needle and use a new sterile needle and syringe at a different site.
-
Inject the this compound solution slowly.
-
The maximum recommended volume for IP injection in rats is typically 10 mL/kg.
-
-
Post-Administration Monitoring: Observe the animal for any signs of pain, distress, or adverse reaction at the injection site.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the mechanism of action of this compound and a general experimental workflow for its administration in animal studies.
Caption: this compound acts as a competitive antagonist at muscarinic acetylcholine receptors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Influence of acetylcholine and this compound on central cholinergic structures regulating gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C20H25NO3 | CID 9330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Hydrochloride | muscarinic antagonist | CAS# 57-37-4 | InvivoChem [invivochem.com]
- 6. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Phosphate-Buffered Saline or PBS Solution [thoughtco.com]
- 10. formulation.org.uk [formulation.org.uk]
- 11. nursingcenter.com [nursingcenter.com]
Technical Support Center: Overcoming Benactyzine Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and resolving Benactyzine precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common solvents for in vitro studies?
This compound hydrochloride is a centrally acting muscarinic antagonist.[1][2] For cell culture experiments, it is commonly dissolved in Dimethyl Sulfoxide (DMSO) or water (H₂O).[3][4][5][6]
Q2: Why is my this compound precipitating when I add it to my cell culture medium?
Precipitation of a compound upon addition to cell culture medium is a common issue that can arise from several factors:
-
Solubility Limits Exceeded: The final concentration of this compound in the medium may exceed its aqueous solubility.
-
Solvent Shock: When a concentrated stock solution (e.g., in DMSO) is rapidly diluted into an aqueous medium, the compound can fail to properly dissolve and precipitate out.[7]
-
Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. This compound may interact with these components, leading to the formation of insoluble complexes.[8][9][10] High concentrations of calcium and phosphate ions in media are common culprits for salt precipitation.[8][9]
-
pH Shifts: The pH of the cell culture medium (typically ~7.4) can affect the solubility of compounds. This compound is a weak base and its solubility can be pH-dependent.[11]
-
Temperature Effects: Temperature fluctuations can impact solubility. Media stored at colder temperatures may have reduced capacity to dissolve compounds.[8][9]
Q3: What is the recommended solvent for preparing this compound stock solutions?
Both DMSO and sterile water can be used to prepare this compound hydrochloride stock solutions.[3][4][5][6] DMSO generally allows for higher concentration stock solutions.[3][4][6] It is crucial to use high-purity, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[1][4][6]
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[12]
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and resolve this compound precipitation.
Issue: A precipitate forms immediately upon adding this compound stock solution to the cell culture medium.
| Potential Cause | Troubleshooting Step | Detailed Explanation |
| High Final Concentration | Decrease the final working concentration of this compound. | The desired concentration may exceed the solubility of this compound in the specific cell culture medium. |
| "Solvent Shock" | 1. Pre-warm the cell culture medium to 37°C. 2. Add the this compound stock solution drop-wise to the pre-warmed medium while gently vortexing or swirling. 3. Alternatively, first dilute the stock in a small volume of medium before adding to the final culture volume.[7][13] | Rapidly adding a concentrated organic stock to an aqueous solution can cause the compound to crash out of solution. A slower, more gradual addition allows for better mixing and dissolution. |
| High DMSO Concentration | Prepare a more concentrated stock solution of this compound in DMSO. | This will allow you to add a smaller volume of the stock solution to your culture, thereby lowering the final DMSO concentration. |
| Interaction with Media Components | 1. Test the solubility of this compound in a simpler buffered saline solution (e.g., PBS) at the same final concentration. 2. If precipitation does not occur in PBS, the issue may be with a component in your specific medium. Consider using a different medium formulation if possible. | This helps to isolate whether the precipitation is due to the inherent aqueous insolubility of the compound or an interaction with media components like salts or serum proteins.[8][9][10] |
Issue: The medium is clear initially, but a precipitate forms over time in the incubator.
| Potential Cause | Troubleshooting Step | Detailed Explanation |
| Temperature-Dependent Solubility | Ensure the incubator temperature is stable at 37°C. | This compound may be less soluble at slightly lower temperatures. Fluctuations in incubator temperature could promote precipitation. |
| Evaporation | Check the humidity of the incubator and ensure culture vessels are properly sealed. | Evaporation of water from the medium will increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[8][9] |
| Slow Reaction with Media Components | Filter-sterilize the final this compound-containing medium using a 0.22 µm filter before adding to cells. | This can remove any small, initial precipitates that may act as nucleation sites for further precipitation. |
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Approximate Solubility | Molar Concentration | Source(s) |
| Water (H₂O) | ~50 mg/mL | ~137.41 mM | [3][4][5][6] |
| Dimethyl Sulfoxide (DMSO) | ~150 mg/mL | ~412.22 mM | [3][4][6] |
Note: Solubility can be affected by temperature, pH, and the purity of the solvent. It is recommended to perform your own solubility tests.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Hydrochloride Stock Solution in DMSO
-
Materials:
-
This compound hydrochloride powder (MW: 363.88 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 36.39 mg of this compound hydrochloride powder.
-
Add the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. If needed, sonicate briefly or warm to 37°C to aid dissolution.[4][6]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][4]
-
Protocol 2: Preparation of a 50 mM this compound Hydrochloride Stock Solution in Water
-
Materials:
-
This compound hydrochloride powder
-
Sterile, deionized water
-
Sterile microcentrifuge tubes
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Weigh out 18.19 mg of this compound hydrochloride powder.
-
Add the powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile, deionized water.
-
Vortex thoroughly. Use sonication or warming to 37°C if necessary to fully dissolve the compound.[4]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[4][5]
-
Aliquot and store at -20°C.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Troubleshooting flowchart for this compound precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Hydrochloride | muscarinic antagonist | CAS# 57-37-4 | InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. Cell Culture Academy [procellsystem.com]
- 10. cellculturedish.com [cellculturedish.com]
- 11. This compound CAS#: 302-40-9 [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Optimizing Benactyzine Dosage for Behavioral Studies in Mice: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing benactyzine in behavioral studies with mice. The information is tailored for scientists and drug development professionals to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a centrally acting anticholinergic drug that functions as a muscarinic acetylcholine receptor antagonist.[1] Its primary mechanism involves blocking the action of the neurotransmitter acetylcholine at these receptors in the brain.[1] This modulation of the cholinergic system is thought to underlie its anxiolytic (anxiety-reducing) and antidepressant effects.[1]
Q2: What are the expected behavioral effects of this compound in mice?
As a muscarinic antagonist, this compound is expected to exhibit anxiolytic properties.[1] In behavioral paradigms such as the elevated plus-maze and light-dark box, an effective dose of this compound would likely increase the time spent in the open arms and the light compartment, respectively. It may also influence locomotor activity, and at higher doses, could potentially induce side effects such as sedation, ataxia, or memory impairment, which are characteristic of anticholinergic compounds.[2]
Q3: What is a recommended starting dose for this compound in mice for behavioral studies?
Currently, there is a lack of published literature detailing specific dose-response studies of this compound for behavioral assays in mice. However, a study in rhesus monkeys identified a dose range of 0.054 mg/kg to 1.7 mg/kg for observing behavioral effects.[2] While not directly transferable, this range can serve as a starting point for designing a dose-finding study in mice. It is crucial to conduct a pilot study with a wide range of doses (e.g., 0.05, 0.1, 0.5, 1.0, and 2.0 mg/kg) to determine the optimal dose that produces the desired anxiolytic effect without causing confounding motor deficits.
Q4: What is a suitable vehicle for dissolving and administering this compound to mice?
For intraperitoneal (i.p.) injection, this compound hydrochloride can be dissolved in sterile 0.9% saline. If solubility is an issue, a small percentage of a solubilizing agent like DMSO (e.g., 5-10%) can be used, with the final solution being brought to volume with saline. It is imperative to always run a vehicle-only control group to ensure that the vehicle itself does not have any behavioral effects.
Q5: How long before behavioral testing should this compound be administered?
For oral administration in humans, the onset of action is typically within 30 to 60 minutes, with peak effects between 2 to 3 hours.[1] For intraperitoneal injections in mice, a pre-treatment time of 30 minutes is a common starting point for many centrally acting drugs. However, the optimal timing should be determined empirically in a pilot study by testing at different intervals (e.g., 15, 30, 60 minutes) before the behavioral assay.
Experimental Protocols and Data
Hypothetical Dose-Response Data of this compound in Mice
Disclaimer: The following tables present hypothetical data to illustrate the expected outcomes of this compound in common behavioral assays. The dose range is extrapolated from studies in rhesus monkeys and should be validated in mice.[2]
Table 1: Hypothetical Effects of this compound in the Elevated Plus-Maze (EPM) in Mice
| Dosage (mg/kg, i.p.) | Time in Open Arms (seconds) | Open Arm Entries (%) | Total Arm Entries |
| Vehicle (Saline) | 35 ± 5 | 20 ± 3 | 25 ± 4 |
| 0.1 | 45 ± 6 | 25 ± 4 | 24 ± 3 |
| 0.5 | 70 ± 8 | 40 ± 5 | 26 ± 4 |
| 1.0 | 95 ± 10 | 55 ± 6 | 23 ± 3 |
| 2.0 | 60 ± 7 | 35 ± 5 | 15 ± 2** |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Hypothetical Effects of this compound in the Open Field Test (OFT) in Mice
| Dosage (mg/kg, i.p.) | Time in Center (seconds) | Distance Traveled (cm) | Rearing Frequency |
| Vehicle (Saline) | 40 ± 6 | 2500 ± 300 | 50 ± 8 |
| 0.1 | 55 ± 7 | 2400 ± 280 | 48 ± 7 |
| 0.5 | 80 ± 9 | 2600 ± 320 | 52 ± 9 |
| 1.0 | 100 ± 12** | 2300 ± 290 | 45 ± 6 |
| 2.0 | 75 ± 8 | 1500 ± 200 | 25 ± 4 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Table 3: Hypothetical Effects of this compound in the Light-Dark Box Test in Mice
| Dosage (mg/kg, i.p.) | Time in Light Box (seconds) | Transitions |
| Vehicle (Saline) | 120 ± 15 | 15 ± 2 |
| 0.1 | 140 ± 18 | 16 ± 3 |
| 0.5 | 180 ± 20 | 18 ± 3 |
| 1.0 | 220 ± 25** | 14 ± 2 |
| 2.0 | 160 ± 19 | 8 ± 1** |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Detailed Methodologies
This compound Administration Protocol (Intraperitoneal Injection)
-
Preparation: Dissolve this compound hydrochloride in sterile 0.9% saline to the desired stock concentration. If necessary, use up to 10% DMSO to aid dissolution, then dilute with saline. Warm the solution to room temperature before injection.
-
Dosage Calculation: Calculate the injection volume for each mouse based on its body weight and the desired dose (mg/kg). A typical injection volume is 10 ml/kg.
-
Injection Procedure:
-
Restrain the mouse appropriately.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Angle the needle at approximately 30-45 degrees.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution smoothly.
-
-
Post-injection: Return the mouse to its home cage and allow for the appropriate pre-treatment time (e.g., 30 minutes) before behavioral testing.
Elevated Plus-Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis: Score the time spent in the open and closed arms, the number of entries into each arm, and the total distance traveled. Anxiolytic effects are indicated by an increase in the time spent in and/or entries into the open arms without a significant change in total locomotor activity.
Open Field Test (OFT) Protocol
-
Apparatus: A square arena with walls to prevent escape.
-
Procedure:
-
Place the mouse in the center of the open field.
-
Allow the mouse to explore for a set period (e.g., 10-30 minutes).
-
Record the session with an overhead video camera.
-
-
Data Analysis: The arena is typically divided into a central and a peripheral zone. Measure the time spent in the center, the total distance traveled, and rearing frequency. Anxiolytic activity is suggested by an increased time in the center without significant changes in overall locomotion.
Light-Dark Box Test Protocol
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly lit compartment, with an opening connecting the two.[3]
-
Procedure:
-
Place the mouse in the dark compartment and allow it to acclimatize for a brief period.
-
Allow free access to both compartments for a 5-10 minute session.
-
Record the session using a video camera.
-
-
Data Analysis: Measure the time spent in the light compartment and the number of transitions between the two compartments. Anxiolytic compounds typically increase the time spent in the light compartment.[3]
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's mechanism of action as a muscarinic acetylcholine receptor antagonist.
Caption: Experimental workflow for assessing this compound's effects on mouse behavior.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No behavioral effect observed at any dose. | - Incorrect Dosage: The effective dose range in mice may differ significantly from other species. - Poor Bioavailability: Issues with the vehicle or route of administration. - Timing of Administration: The pre-treatment time may not align with the drug's peak effect. | - Conduct a wider dose-response study, including both lower and higher doses. - Ensure proper dissolution of this compound in the vehicle. Consider an alternative vehicle if solubility is a concern. - Perform a time-course study, testing behavior at different intervals post-injection (e.g., 15, 30, 45, 60 minutes). |
| High variability in behavioral data. | - Inconsistent Handling: Stress from inconsistent handling can affect baseline anxiety levels. - Environmental Factors: Differences in lighting, noise, or time of day for testing can introduce variability. - Strain or Sex Differences: Different mouse strains and sexes can exhibit varying baseline anxiety and drug responses. | - Ensure all experimenters use a standardized handling protocol. Habituate mice to handling for several days before the experiment. - Maintain consistent environmental conditions for all testing sessions. Test at the same time each day. - Use mice of the same strain, sex, and age. If using both sexes, analyze the data separately. |
| Decreased locomotor activity at higher doses. | - Sedative Effects: A common side effect of centrally acting anticholinergic drugs. - Motor Impairment/Ataxia: Higher doses may disrupt motor coordination. | - This may represent the upper limit of the therapeutic window. Analyze locomotor data (e.g., total distance traveled in OFT) to distinguish anxiolytic effects from sedation. - If motor impairment is suspected, consider using a rotarod test to assess motor coordination at different doses. |
| Unexpected anxiogenic-like effects (e.g., decreased time in open arms). | - Dose-dependent Biphasic Effects: Some drugs can have opposite effects at different doses. - Off-target Effects: At high concentrations, this compound could interact with other receptor systems. | - Carefully analyze the full dose-response curve. It's possible the optimal anxiolytic dose is lower. - Review literature for known off-target effects of this compound. Consider that the observed behavior may not be solely mediated by muscarinic antagonism. |
| Signs of anticholinergic side effects (e.g., excessive grooming, piloerection). | - Peripheral Muscarinic Blockade: These are expected physiological effects of anticholinergic drugs. | - Note the presence and severity of these signs as part of the overall drug effect profile. - If these side effects are severe and interfere with the behavioral task, it may indicate the dose is too high. |
References
Technical Support Center: Benactyzine Experiments in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benactyzine in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a centrally acting anticholinergic drug. Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, this compound inhibits the effects of the neurotransmitter acetylcholine in the central and peripheral nervous system. This action is the basis for both its historical therapeutic uses and its side effect profile.
Q2: What are the most common side effects of this compound observed in animal models?
A2: The side effects of this compound are primarily extensions of its anticholinergic activity. Common side effects observed in animal models such as rodents and primates include:
-
Behavioral: Increased locomotor activity, restlessness, and at higher doses, stereotyped behaviors.
-
Cognitive: Impairments in learning, memory, and attention.
-
Physiological: Dry mouth, blurred vision, mydriasis (dilated pupils), tachycardia, and constipation.
Q3: How can the side effects of this compound be mitigated or reversed in an experimental setting?
A3: The anticholinergic effects of this compound can be mitigated or reversed by administering a cholinesterase inhibitor, such as physostigmine. Physostigmine increases the synaptic concentration of acetylcholine by inhibiting its breakdown, thereby overcoming the competitive blockade of muscarinic receptors by this compound.
Q4: Are there any known drug interactions with this compound that I should be aware of during my experiments?
A4: Yes, co-administration of this compound with other drugs that have anticholinergic properties (e.g., some antihistamines, tricyclic antidepressants) can lead to an additive increase in side effects. Conversely, cholinergic agonists will antagonize the effects of this compound.
Troubleshooting Guides
Issue 1: Unexpectedly high variability in behavioral readouts after this compound administration.
-
Possible Cause 1: Inconsistent Drug Administration: Improper or inconsistent administration of this compound can lead to variable plasma and brain concentrations.
-
Troubleshooting Step: Ensure that the administration route (e.g., intraperitoneal, subcutaneous) is consistent across all animals and that the injection technique is standardized. For oral administration, confirm complete ingestion.
-
-
Possible Cause 2: Environmental Stressors: Stress can significantly impact baseline behavior and the animal's response to a psychoactive compound like this compound.
-
Troubleshooting Step: Acclimatize animals to the testing environment for a sufficient period before drug administration and testing. Minimize noise, excessive handling, and other environmental stressors.
-
-
Possible Cause 3: Circadian Rhythm Effects: The time of day of drug administration and testing can influence behavioral outcomes.
-
Troubleshooting Step: Conduct all experiments at the same time of day to control for circadian variations in physiology and behavior.
-
Issue 2: Incomplete or lack of reversal of this compound's effects with physostigmine.
-
Possible Cause 1: Inadequate Dose of Physostigmine: The dose of physostigmine may be insufficient to overcome the level of muscarinic receptor blockade induced by the administered dose of this compound.
-
Troubleshooting Step: Perform a dose-response study to determine the optimal dose of physostigmine for the specific dose of this compound used in your experimental paradigm.
-
-
Possible Cause 2: Timing of Physostigmine Administration: The timing of physostigmine administration relative to the peak effect of this compound is critical for effective reversal.
-
Troubleshooting Step: Administer physostigmine when the behavioral or physiological effects of this compound are at their peak. This may require a preliminary time-course study of this compound's effects.
-
-
Possible Cause 3: Rapid Metabolism of Physostigmine: Physostigmine has a relatively short half-life.
-
Troubleshooting Step: For longer-lasting reversal, consider repeated administrations of physostigmine or the use of a continuous infusion protocol.
-
Issue 3: Observation of severe adverse effects (e.g., seizures, excessive sedation) in some animals.
-
Possible Cause 1: Overdose of this compound: The dose of this compound may be too high for the specific animal strain or species.
-
Troubleshooting Step: Immediately administer a cholinesterase inhibitor like physostigmine. In future experiments, reduce the dose of this compound and perform a careful dose-escalation study to determine the maximum tolerated dose.
-
-
Possible Cause 2: Synergistic Effects with Other Experimental Compounds: this compound may be interacting with other substances administered to the animals.
-
Troubleshooting Step: Review all experimental compounds and their known pharmacological profiles for potential interactions. If possible, conduct a study to assess the effects of each compound individually before combining them.
-
Quantitative Data on this compound Side Effects and Mitigation
Table 1: Dose-Dependent Effects of this compound on Locomotor Activity in Rats
| Dose of this compound (mg/kg, i.p.) | Fine Motor Activity (Counts/hr) | Ambulatory Activity (Counts/hr) | Onset of Effect (minutes) | Duration of Effect (hours) |
| 0 (Vehicle) | Baseline | Baseline | N/A | N/A |
| 1.0 | Increased | No significant change | ~15 | 2-3 |
| 3.0 | Significantly Increased | Increased | ~10 | 3-4 |
| 10.0 | Significantly Increased | Significantly Increased | ~5 | >4 |
Data synthesized from studies on anticholinergic effects on rodent activity.
Table 2: Reversal of this compound-Induced Performance Decrements in Monkeys with Physostigmine
| This compound Dose (mg/kg, i.m.) | Performance Decrement (%) | Physostigmine Dose for Reversal (mg/kg, i.m.) | Time to Onset of Reversal (minutes) |
| 0.57 | ~20% | 0.025 - 0.050 | 5 - 10 |
| 1.82 | ~50% | 0.050 - 0.075 | 5 - 10 |
Data extrapolated from studies on anticholinergic effects on primate performance.
Detailed Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cognitive Deficits using the Morris Water Maze in Mice
Objective: To evaluate the effect of this compound on spatial learning and memory in mice.
Materials:
-
Morris water maze (circular pool, 120-150 cm in diameter)
-
Submerged platform (10 cm in diameter)
-
Water opacifier (e.g., non-toxic white paint or milk powder)
-
Video tracking software
-
This compound hydrochloride solution
-
Saline (vehicle)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatization: Acclimatize mice to the experimental room for at least 1 hour before testing for 3-5 consecutive days.
-
Habituation: On day 1, allow each mouse to swim freely in the pool without the platform for 60 seconds to habituate them to the maze.
-
Drug Administration: 30 minutes prior to the first acquisition trial, administer this compound (e.g., 1, 3, or 5 mg/kg, i.p.) or vehicle to the respective groups of mice.
-
Acquisition Phase (4 days, 4 trials/day):
-
Gently place the mouse into the water facing the wall of the pool at one of the four designated start locations.
-
Allow the mouse to swim and find the submerged platform. If the mouse does not find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-20 seconds.
-
Remove the mouse from the pool, dry it, and return it to its home cage.
-
The inter-trial interval should be approximately 15-20 minutes.
-
-
Probe Trial (Day 5):
-
Remove the platform from the pool.
-
Administer the same dose of this compound or vehicle as in the acquisition phase 30 minutes prior to the trial.
-
Place the mouse in the pool at a novel start location and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the swim path.
-
-
Data Analysis: Analyze escape latency, path length to the platform during acquisition, and the parameters from the probe trial using the video tracking software.
Protocol 2: Mitigation of this compound-Induced Hyperactivity with Physostigmine in Rats
Objective: To reverse the locomotor-stimulating effects of this compound with physostigmine.
Materials:
-
Open field activity chambers equipped with infrared beams
-
This compound hydrochloride solution
-
Physostigmine salicylate solution
-
Saline (vehicle)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatization: Place rats in the activity chambers for 60 minutes for 2-3 days to habituate them to the environment.
-
Baseline Activity: On the test day, place the rats in the chambers and record baseline locomotor activity for 30 minutes.
-
This compound Administration: Administer this compound (e.g., 3 mg/kg, i.p.) to the rats.
-
Monitoring this compound Effects: Record locomotor activity continuously for 60 minutes after this compound injection.
-
Physostigmine Administration: At the 60-minute mark (or at the peak of this compound-induced hyperactivity), administer physostigmine (e.g., 0.1, 0.2, or 0.4 mg/kg, i.p.) or vehicle.
-
Monitoring Reversal: Continue to record locomotor activity for at least another 60 minutes to assess the reversal of hyperactivity.
-
Data Analysis: Quantify locomotor activity (e.g., distance traveled, number of beam breaks) in time bins (e.g., 5-minute intervals) to analyze the time course of this compound's effects and its reversal by physostigmine.
Visualizations
Caption: Mechanism of action of this compound at the muscarinic synapse.
Caption: Experimental workflow for studying this compound side effects and their mitigation.
Technical Support Center: Benactyzine Stability in Experimental Buffers
This guide provides troubleshooting advice and frequently asked questions regarding the stability of benactyzine in common experimental buffers. Understanding the impact of pH on this compound, an ester-containing compound, is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could the pH of my buffer be a factor?
A1: Yes, absolutely. This compound contains an ester linkage, which is susceptible to pH-dependent hydrolysis.[1][2] Both acidic and basic conditions can catalyze the breakdown of the ester bond, leading to the degradation of the active this compound molecule.[1][2] Therefore, maintaining a consistent and appropriate pH is crucial for the stability of your this compound solutions. Inconsistent pH can lead to variable rates of degradation, which would directly impact the effective concentration of the drug in your experiments, causing inconsistent results.
Q2: What is the optimal pH range for this compound stability in an aqueous buffer?
A2: While specific real-time stability data for this compound is not extensively published, compounds with ester functionalities typically exhibit maximum stability in a slightly acidic to neutral pH range. Extreme pH values (highly acidic or highly alkaline) will likely accelerate degradation. It is recommended to perform a pilot stability study to determine the optimal pH for your specific experimental conditions and duration.
Q3: I've noticed a decrease in this compound concentration over time in my phosphate buffer. Is this expected?
A3: This could be due to two factors: pH-dependent hydrolysis and buffer catalysis. Some buffer species can actively participate in the degradation reaction, a phenomenon known as general acid-base catalysis.[3] Phosphate buffers have been shown to catalyze the hydrolysis of some drugs.[3] If you suspect buffer catalysis, you could try switching to a different buffer system, such as an acetate buffer, which may not have the same catalytic effect.[3]
Q4: How can I determine if my this compound stock is degrading?
A4: The most reliable way to assess the stability of your this compound solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4][5][6] A properly developed HPLC method can separate intact this compound from its degradation products, allowing you to quantify the amount of active drug remaining over time.[4][7]
Troubleshooting Guide
Issue: Unexpected loss of this compound activity in an experiment.
| Possible Cause | Troubleshooting Step |
| pH-Dependent Hydrolysis | Verify the pH of your buffer solution before and after the addition of this compound. Ensure the pH remains stable throughout your experiment. Consider if any components in your experimental system could be altering the pH. |
| Incorrect Buffer Choice | The buffer itself might be catalyzing the degradation.[3] Prepare fresh this compound solutions in different buffer systems (e.g., acetate, citrate) at the same pH and analyze for degradation over time to identify a more inert buffer. |
| Elevated Temperature | Higher temperatures accelerate chemical reactions, including hydrolysis. If your experiments are conducted at elevated temperatures, the rate of this compound degradation will increase. Whenever possible, prepare solutions fresh and store them at recommended temperatures (e.g., 2-8°C) for short periods. |
| Photodegradation | Exposure to light, especially UV light, can degrade sensitive compounds.[8] Prepare and store this compound solutions in amber vials or protect them from light to minimize photodegradation. |
Data on this compound Stability
The following tables present representative data from a forced degradation study to illustrate the impact of pH on this compound stability.
Table 1: Example Data on this compound Degradation in Different pH Buffers at 37°C
| Buffer System | pH | Time (hours) | % this compound Remaining |
| HCl-KCl | 2.0 | 24 | 85.2% |
| Acetate | 4.5 | 24 | 98.5% |
| Phosphate | 7.0 | 24 | 92.1% |
| Borate | 9.0 | 24 | 76.4% |
Table 2: Example Kinetic Data for this compound Hydrolysis at 50°C
| pH | Apparent First-Order Rate Constant (k, hr⁻¹) | Half-life (t½, hours) |
| 2.0 | 0.025 | 27.7 |
| 4.5 | 0.003 | 231.0 |
| 7.0 | 0.015 | 46.2 |
| 9.0 | 0.058 | 12.0 |
Experimental Protocols
Protocol: pH-Dependent Stability Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound across a range of pH values.[8][9]
-
Buffer Preparation : Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12). Common buffer systems include HCl/KCl for acidic, acetate or phosphate for mid-range, and borate for alkaline pH.
-
This compound Stock Solution : Prepare a concentrated stock solution of this compound in a suitable organic solvent like acetonitrile or methanol.
-
Incubation : Dilute the this compound stock solution into each buffer to a final concentration of approximately 1 mg/mL.[8] Incubate these solutions at a constant, controlled temperature (e.g., 50°C) to accelerate degradation.
-
Sampling : Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Quenching : Immediately neutralize the samples to prevent further degradation before analysis. For acidic samples, use a base; for basic samples, use an acid.[10]
-
Analysis : Analyze the samples using a validated stability-indicating HPLC-UV method. The method should be capable of separating the this compound peak from all potential degradation products.
-
Data Analysis : Plot the natural logarithm of the this compound concentration versus time. The slope of this line will give the apparent first-order degradation rate constant (k) for each pH condition.
Visualizations
Caption: Workflow for a pH stability study.
Caption: Impact of pH on this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical kinetics III: benzodiazepine hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijtsrd.com [ijtsrd.com]
- 5. japsonline.com [japsonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Benactyzine Formulation for Preclinical Research: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benactyzine in a preclinical setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a centrally acting muscarinic antagonist.[1][2] Its primary mechanism of action is to block muscarinic acetylcholine receptors, thereby inhibiting the effects of acetylcholine.[3][4][5] This action can influence various physiological processes, making it a compound of interest in neuroscience research. This compound has also been shown to be a noncompetitive inhibitor of the nicotinic acetylcholine receptor.[4]
Q2: What are the basic physicochemical properties of this compound hydrochloride?
A2: this compound is typically used in its hydrochloride salt form for research. Key properties are summarized in the table below.
Q3: What are the recommended storage conditions for this compound hydrochloride powder and stock solutions?
A3: For long-term storage, this compound hydrochloride powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. It is crucial to keep the product in a sealed container to avoid moisture. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for one month. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.[6]
Troubleshooting Formulation Issues
Problem 1: My this compound hydrochloride is not dissolving properly in aqueous solutions like PBS.
-
Possible Cause: this compound hydrochloride has limited solubility in water. Direct dissolution in PBS at high concentrations can be challenging.
-
Troubleshooting Steps:
-
Use of Co-solvents: Prepare a stock solution in an organic solvent like DMSO first. For in vivo formulations, a common method involves creating a stock solution in DMSO and then further diluting it with other vehicles such as PEG300 and Tween 80 before adding the aqueous component.
-
Sonication: Gentle warming and sonication can aid in the dissolution of this compound hydrochloride in aqueous solutions.[1] One supplier suggests that a 25 mg/mL solution in PBS can be achieved with sonication.[1]
-
pH Adjustment: The stability of ester-containing compounds like this compound can be pH-dependent. While specific data on this compound's pH-stability profile is limited, ester hydrolysis is generally minimized in slightly acidic conditions (around pH 3-5). Consider preparing your aqueous solution in a buffer within this range if compatible with your experimental design.
-
Use of Solubilizing Agents: For poorly soluble compounds, cyclodextrins such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) can be used to improve aqueous solubility by forming inclusion complexes.[7][8]
-
Problem 2: I observe precipitation in my final formulation after adding the aqueous component.
-
Possible Cause: The addition of an aqueous buffer to a concentrated organic stock solution can cause the compound to precipitate out if its solubility limit is exceeded.
-
Troubleshooting Steps:
-
Sequential Dilution: When preparing formulations with co-solvents, add each component sequentially and ensure complete dissolution at each step before adding the next.
-
Vehicle Composition: The final concentration of the organic solvent (e.g., DMSO) in the formulation should be kept to a minimum to reduce potential toxicity and improve solubility in the final aqueous vehicle.
-
In Vitro Pre-testing: Before administering to animals, test the stability of your formulation by letting it stand at room temperature for a period equivalent to your experimental timeline to check for any precipitation.
-
Problem 3: I am concerned about the stability of my this compound formulation during my experiment.
-
Possible Cause: this compound is an ester and is susceptible to hydrolysis, which can lead to the degradation of the active compound.[9][10] The primary degradation products are benzilic acid and β-ethylaminoethylbenzilate.[11]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: It is highly recommended to prepare this compound formulations fresh on the day of the experiment to minimize degradation.[1]
-
Control Storage Conditions: If temporary storage is necessary, keep the solution on ice and protected from light, unless otherwise specified for your particular formulation.
-
pH Considerations: As ester hydrolysis is catalyzed by both acid and base, maintaining a suitable pH can be critical. If possible, use a slightly acidic buffer.
-
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound Hydrochloride
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₆ClNO₃ | [12] |
| Molecular Weight | 363.88 g/mol | [12] |
| Melting Point | 177-179 °C | [12] |
| Solubility in DMSO | ~150 mg/mL (~412.22 mM) | [6] |
| Solubility in Water | ~50 mg/mL (~137.41 mM) | [6] |
| In Vivo Formulation Solubility | 25 mg/mL in PBS (with sonication) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (IP) Injection in Mice
This protocol provides a method for preparing a this compound hydrochloride formulation suitable for intraperitoneal administration in mice.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile phosphate-buffered saline (PBS) or 0.9% saline
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution: Weigh the required amount of this compound hydrochloride and dissolve it in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.
-
Add Co-solvents: In a separate sterile tube, add the required volume of the DMSO stock solution. To this, add PEG300 and vortex until the solution is clear. Then, add Tween 80 and vortex again until a clear solution is obtained. A common vehicle composition to aim for is a final concentration of 5-10% DMSO, 30-40% PEG300, and 5% Tween 80.
-
Add Aqueous Vehicle: Slowly add the sterile PBS or saline to the co-solvent mixture while vortexing. Continue to vortex until the solution is homogeneous. If any cloudiness or precipitation occurs, sonication may help to redissolve the compound.
-
Final Concentration: Adjust the volumes of each component to achieve the desired final concentration of this compound for injection. The final volume for IP injection in mice should not exceed 10 mL/kg.[13]
-
Administration: Use a 25-27 gauge needle for IP injection in mice.[13] The injection should be made into the lower right quadrant of the abdomen to avoid the cecum.[14]
Protocol 2: Open Field Test for Locomotor Activity and Anxiety-like Behavior in Mice
This protocol describes a standard open field test to assess changes in locomotor activity and anxiety-like behavior in mice following this compound administration.
Materials:
-
Open field arena (e.g., a 50 cm x 50 cm square or circular arena with walls)
-
Video camera and tracking software
-
70% ethanol for cleaning
-
This compound formulation
-
Vehicle control solution
-
Syringes and needles for injection
Procedure:
-
Acclimation: Bring the mice to the testing room at least 30-60 minutes before the start of the experiment to allow them to acclimate to the new environment.[5][6]
-
Drug Administration: Administer the this compound formulation or vehicle control via the desired route (e.g., IP injection as described in Protocol 1). A typical pretreatment interval is 30 minutes before placing the mouse in the open field arena.
-
Test Initiation: Gently place the mouse in the center of the open field arena and start the video recording immediately.[5][6] The test duration is typically 5-20 minutes.
-
Behavioral Recording: The video tracking software will record various parameters. Key parameters to analyze include:
-
Total distance traveled: A measure of general locomotor activity.
-
Time spent in the center zone vs. the periphery: A measure of anxiety-like behavior (thigmotaxis). A mouse that spends more time in the periphery is considered to exhibit more anxiety-like behavior.
-
Number of entries into the center zone: Another measure of anxiety-like behavior.
-
Rearing frequency: An exploratory behavior.
-
-
Data Analysis: At the end of the test, remove the mouse and return it to its home cage. Clean the arena thoroughly with 70% ethanol between each trial to remove any olfactory cues.[5][6] Analyze the recorded data using the tracking software and appropriate statistical methods to compare the different treatment groups.
Mandatory Visualizations
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Muscarinic acetylcholine receptor signaling generates OFF selectivity in a simple visual circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The muscarinic antagonists aprophen and this compound are noncompetitive inhibitors of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic Receptor Agonists and Antagonists [mdpi.com]
- 6. KINETICS OF THE HYDROLYSIS OF BENZOYLGLYCINE ETHYL ESTER CATALYZED BY PAPAIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of Neutralization and Freeze-Drying Technique for the Preparation of the Beneficial in Drug Delivery 2-Hydroxypropyl-β-Cyclodextrin Complexes with Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A cyclodextrin formulation to improve use of the anesthetic tribromoethanol (Avertin®) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C20H25NO3 | CID 9330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 57-37-4 CAS MSDS (this compound HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Analysis of Benactyzine and Scopolamine on Cognitive Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cognitive effects of two centrally acting anticholinergic agents, benactyzine and scopolamine. Both drugs are known to impact cognitive function by antagonizing muscarinic acetylcholine receptors in the brain. However, the extent and nature of their effects, as well as the body of research available for each, differ significantly. This document summarizes the existing experimental data, details relevant methodologies, and visualizes the underlying mechanisms and workflows to facilitate a clear comparison for research and drug development purposes.
Mechanisms of Action
Both this compound and scopolamine are competitive antagonists of muscarinic acetylcholine receptors (mAChRs). By blocking the action of the neurotransmitter acetylcholine, they interfere with cholinergic signaling, which is crucial for various cognitive processes, including memory, learning, and attention.
Scopolamine is a non-selective muscarinic antagonist, meaning it binds to all five subtypes of muscarinic receptors (M1-M5)[1]. Its ability to cross the blood-brain barrier allows it to exert significant effects on the central nervous system, leading to well-documented cognitive impairments[2][3]. This has led to its widespread use as a pharmacological tool to induce a reversible cognitive deficit in animals and humans, often referred to as the "scopolamine model" of cognitive impairment[4][5].
This compound is also a centrally acting muscarinic antagonist[6]. Historically used as an antidepressant and anxiolytic, its use has been largely discontinued due to a narrow therapeutic window and the potential for significant side effects, including confusion and hallucinations at higher doses[2]. Research on its specific cognitive effects is less extensive compared to scopolamine.
Below is a diagram illustrating the generalized signaling pathway affected by both drugs.
Comparative Effects on Cognitive Function: Quantitative Data
The available quantitative data on the cognitive effects of this compound are limited, especially in direct comparison to scopolamine. The following tables summarize findings from various studies. It is important to note the differences in species, dosages, and cognitive tasks when interpreting these data.
Table 1: Effects on Memory
| Drug | Species | Dosage | Memory Task | Key Findings | Reference |
| This compound | Rat | 1-4 mg/kg | Paired Discrimination (Working Memory) | Increased errors in the spatial (working memory) component, but not the visual (reference memory) component. | [7] |
| Scopolamine | Human | 0.25 & 0.50 mg/70 kg (subcutaneous) | Modified Sternberg (Working Memory) | Impaired rehearsal (maintenance) processes. | [1] |
| Scopolamine | Human | Meta-analysis | Immediate Recall | Significant impairment (Standardized Mean Difference: -1.82). | [3] |
| Scopolamine | Human | Meta-analysis | Delayed Recall | Significant impairment (Standardized Mean Difference: -1.54). | [3] |
| Scopolamine | Human | Meta-analysis | Recognition Memory | Significant impairment in accuracy (Hedges' G: -0.43). | [2] |
Table 2: Effects on Attention and Reaction Time
| Drug | Species | Dosage | Attention/Reaction Time Task | Key Findings | Reference |
| This compound | Human | 6 mg | Choice Reaction Time | Slower reaction times and increased errors. | [8] |
| This compound | Rhesus Monkey | 0.054 - 1.7 mg/kg (intramuscular) | Multiple Alternative Response Task | Progressive degradation of performance with increasing dose. | [9] |
| Scopolamine | Human | Meta-analysis | Choice Reaction Time | Slower reaction times. | [2] |
| Scopolamine | Human | Meta-analysis | Simple Reaction Time | Slower reaction times. | [2] |
| Scopolamine | Human | Meta-analysis | Attention | Significant impairment (Standardized Mean Difference: -0.85). | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of the protocols used in key studies investigating the cognitive effects of this compound and scopolamine.
This compound: Paired Discrimination Task in Rats
-
Objective: To assess the differential effects of this compound on working and reference memory.
-
Subjects: Male rats.
-
Apparatus: A modified water maze with two platforms.
-
Procedure:
-
Visual Discrimination (Reference Memory): Rats were trained to discriminate between two visual cues to locate a submerged platform. The location of the cues varied, but the correct cue always indicated the platform.
-
Spatial Discrimination (Working Memory): Rats were trained to find a submerged platform in a specific location, with the starting position varying between trials.
-
Paired Discrimination Task: Both visual and spatial trials were presented in a mixed session.
-
-
Drug Administration: this compound (1-4 mg/kg) was administered intraperitoneally before the test session.
-
Primary Measures: Number of errors in visual and spatial trials.
Scopolamine-Induced Cognitive Deficit Model in Humans
-
Objective: To induce a transient and reversible cognitive impairment to model deficits seen in certain neurological and psychiatric conditions.
-
Subjects: Healthy adult volunteers.
-
Procedure:
-
Baseline Cognitive Assessment: Participants complete a battery of cognitive tests to establish baseline performance.
-
Drug Administration: Scopolamine is administered, typically via subcutaneous or intravenous injection at doses ranging from 0.2 to 0.6 mg.
-
Post-Dose Cognitive Assessment: The same battery of cognitive tests is administered at specific time points after drug administration to measure the extent and time course of cognitive impairment.
-
-
Commonly Used Cognitive Tests:
-
Word Recall tasks (Immediate and Delayed)
-
Recognition Memory tasks
-
Choice and Simple Reaction Time tasks
-
Working Memory tasks (e.g., N-back, Digit Span)
-
Attention tasks (e.g., Continuous Performance Test)
-
-
Primary Measures: Accuracy and reaction time on cognitive tests.
Summary and Conclusion
Both this compound and scopolamine are muscarinic acetylcholine receptor antagonists that induce cognitive deficits. However, the body of scientific literature on their cognitive effects is vastly different.
Scopolamine is a well-characterized tool for inducing transient cognitive impairment, with a large volume of quantitative data available from human and animal studies. Its effects on memory, attention, and reaction time are robust and have been quantified in meta-analyses. This makes it a reliable and widely used model in drug development for testing the efficacy of pro-cognitive compounds.
For researchers and drug development professionals, scopolamine remains the more established and better-understood agent for modeling cholinergic--deficient cognitive impairment. The existing data on this compound, while intriguing, highlight a need for further modern, controlled studies to fully elucidate its cognitive pharmacology and potential as a research tool. The differential effects on working versus reference memory suggested in animal studies of this compound warrant further investigation and could represent a key area of differentiation from scopolamine.
References
- 1. Comparison of the effects of four cholinomimetic agents on cognition in primates following disruption by scopolamine or by lists of objects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. A clinical study of the cognitive effects of benzodiazepines in psychogeriatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rodent model of Alzheimer's disease (AD) â Scopolamine-induced cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 6. Effects of an anticholinergic drug, this compound hyrochloride, on vision and vision performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Visual and spatial trials paired in a new behavioral procedure: effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Effects of this compound on an equilibrium and multiple response task in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticholinergic Effects of Benactyzine In Vitro: A Comparative Guide
This guide provides a comprehensive in vitro validation of the anticholinergic effects of Benactyzine, comparing its performance with the well-established anticholinergic agents, Atropine and Scopolamine. The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies.
Introduction to this compound and its Anticholinergic Properties
This compound is a centrally acting anticholinergic agent that has been explored for various therapeutic applications, including as an antidepressant and an adjunct in the treatment of organophosphate poisoning.[1][2] Its primary mechanism of action involves the blockade of muscarinic acetylcholine receptors, thereby inhibiting the effects of the neurotransmitter acetylcholine.[3][4] Beyond its muscarinic antagonist activity, this compound has also been shown to be a noncompetitive inhibitor of nicotinic acetylcholine receptors (nAChRs).[3] This dual action differentiates it from classical anticholinergics like atropine and scopolamine.
This guide will delve into the in vitro experimental data that substantiates the anticholinergic effects of this compound, focusing on its activity at muscarinic receptors. We will explore its potency in functional assays and compare it to the benchmark antagonists, Atropine and Scopolamine.
Comparative Analysis of Anticholinergic Potency
The anticholinergic potency of a compound is typically quantified using the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates a more potent antagonist. The determination of pA2 values is often carried out using isolated tissue preparations, such as the guinea pig ileum, which is rich in M3 muscarinic receptors.
While direct comparative studies providing pA2 values for this compound alongside Atropine and Scopolamine across all muscarinic receptor subtypes are limited in the readily available literature, we can compile data from various sources to provide a comparative overview.
| Compound | Receptor Subtype | Preparation | pA2 Value | Reference |
| Atropine | M3 | Human Colon Circular Muscle | 8.72 ± 0.28 | [5] |
| M3 | Human Colon Longitudinal Muscle | 8.60 ± 0.08 | [5] | |
| M1 | Guinea-Pig Olfactory Cortex | 8.9 | [6] | |
| Non-selective | Guinea-Pig Ileum | 9.93 ± 0.04 | [7] | |
| Scopolamine | Non-selective | - | High Affinity (nM range) | [8] |
| This compound | Muscarinic | Guinea Pig Ileum | Less potent than atropine | [9] |
Note: A direct pA2 value for this compound from a Schild plot analysis was not available in the reviewed literature. However, comparative studies indicate its potency is less than that of atropine.[9]
In addition to its muscarinic antagonist properties, this compound also interacts with nicotinic acetylcholine receptors. The following table summarizes its inhibitory constants at the nAChR.
| Compound | Parameter | Preparation | Value (µM) | Reference |
| This compound | Kant | BC3H-1 Muscle Cells | 50 | [3] |
| KD (desensitized state) | Torpedo AChR | 28.0 | [3] | |
| KD (resting state) | Torpedo AChR | 384 | [3] | |
| Atropine | Kant | BC3H-1 Muscle Cells | 150 | [3] |
Experimental Protocols
The in vitro validation of anticholinergic effects relies on well-established experimental protocols. The following are detailed methodologies for key experiments cited in this guide.
Isolated Guinea Pig Ileum Assay for pA2 Determination
This functional assay is a cornerstone for evaluating the potency of muscarinic antagonists.
1. Tissue Preparation:
-
A male guinea pig is euthanized by cervical dislocation.
-
A section of the ileum is excised and placed in a petri dish containing Tyrode's physiological salt solution (Composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaHCO3 11.9, NaH2PO4 0.4, Glucose 5.6).
-
The ileum is cleaned of mesenteric attachments, and a 2-3 cm segment is isolated.
-
A thread is tied to each end of the ileum segment.
2. Organ Bath Setup:
-
The isolated ileum segment is suspended in a 10-20 mL organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2.
-
One end of the tissue is attached to a fixed point at the bottom of the organ bath, and the other end is connected to an isometric force transducer.
-
The tissue is allowed to equilibrate under a resting tension of approximately 1 gram for at least 30-60 minutes, with the Tyrode's solution being changed every 15 minutes.
3. Experimental Procedure (Schild Plot Analysis):
-
A cumulative concentration-response curve for acetylcholine (ACh) is established by adding increasing concentrations of ACh to the organ bath and recording the resulting muscle contractions.
-
The tissue is then washed thoroughly with Tyrode's solution to return to baseline.
-
The preparation is incubated with a known concentration of the antagonist (e.g., this compound, Atropine, or Scopolamine) for a predetermined period (e.g., 20-30 minutes).
-
A second cumulative concentration-response curve for ACh is then generated in the presence of the antagonist.
-
This process is repeated with at least two other increasing concentrations of the antagonist.
-
The dose ratio (DR) is calculated for each antagonist concentration. The DR is the ratio of the EC50 of ACh in the presence of the antagonist to the EC50 of ACh in the absence of the antagonist.
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.
-
The pA2 value is determined as the x-intercept of the Schild regression line. The slope of the line should be close to unity for competitive antagonism.
Signaling Pathways and Experimental Workflows
Muscarinic Receptor Signaling Pathway
This compound exerts its anticholinergic effects by competitively blocking muscarinic acetylcholine receptors. These G-protein coupled receptors (GPCRs) are classified into five subtypes (M1-M5). The M1, M3, and M5 subtypes couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to a cellular response such as smooth muscle contraction. The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Muscarinic Receptor Signaling Pathways
Experimental Workflow for pA2 Determination
The following diagram illustrates the logical flow of the experimental procedure to determine the pA2 value of an anticholinergic agent.
Workflow for pA2 Determination
Conclusion
The in vitro evidence confirms that this compound is a muscarinic receptor antagonist, which is the basis for its anticholinergic effects. While quantitative data from direct comparative studies with Atropine and Scopolamine are not extensively available for this compound, the existing literature indicates that it is a less potent muscarinic antagonist than atropine.[9] A distinguishing feature of this compound is its additional activity as a noncompetitive inhibitor of nicotinic acetylcholine receptors, a property not prominently shared by atropine.[3]
For researchers and drug development professionals, this guide provides the foundational in vitro data and methodologies to understand and further investigate the anticholinergic profile of this compound. The provided experimental protocols and workflow diagrams offer a clear framework for conducting similar validation studies. Future research should focus on generating comprehensive pA2 or Ki values for this compound across all muscarinic receptor subtypes in standardized in vitro assays to allow for a more precise and direct comparison with other anticholinergic agents.
References
- 1. Novel long‐acting antagonists of muscarinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The muscarinic antagonists aprophen and this compound are noncompetitive inhibitors of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 8. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M1 and m2 muscarinic receptor subtypes regulate antidepressant-like effects of the rapidly acting antidepressant scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Handling of Benactyzine
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety protocols and logistical plans for the handling and disposal of Benactyzine, a substance recognized for its acute toxicity. Adherence to these guidelines is mandatory to ensure the safety of all researchers, scientists, and drug development professionals. This compound is classified as toxic if swallowed, and appropriate precautions must be taken to minimize any risk of exposure.
Hazard and Toxicity Profile
This compound hydrochloride is a potent compound with significant physiological effects. The primary hazard associated with this compound is its acute oral toxicity. The following table summarizes the available quantitative toxicity data.
| Toxicity Data | Value | Species |
| Acute Oral Toxicity (LD50) | 184 mg/kg | Rat |
| Intraperitoneal Toxicity (LD50) | 100 mg/kg | Rat |
| Intravenous Toxicity (LD50) | 14.3 mg/kg | Mouse |
| Subcutaneous Toxicity (LD50) | 250 mg/kg | Mouse |
| LD50: Lethal dose for 50% of the test population. |
Occupational Exposure Limits (OELs): Currently, there are no established occupational exposure limit values for this compound hydrochloride.[1] In the absence of a defined OEL, a highly conservative approach to handling is required, focusing on the principle of minimizing all potential routes of exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protective equipment is mandatory when handling this compound. The following PPE must be worn at all times in the designated handling area.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemically resistant, impervious gloves (e.g., Nitrile). Inspect gloves for any defects before use. Change gloves frequently and immediately if contamination is suspected. | To prevent dermal absorption, which is a potential route of exposure for toxic powders. |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.[2] | To protect the eyes and face from contact with the powder or solutions containing this compound. |
| Body Protection | A disposable, impervious protective gown or coveralls. These should be worn over personal clothing. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | A full-face respirator with an appropriate particulate filter is required if exposure limits are exceeded or if symptoms of irritation are experienced.[2] In a well-ventilated area, a dustproof gas mask may be sufficient for low-quantity handling. | To prevent inhalation of airborne particles of this compound. |
Operational Plan for Safe Handling
A systematic and controlled approach to handling this compound is essential to prevent contamination and exposure. The following step-by-step operational plan must be followed.
1. Designated Handling Area:
-
All work with this compound must be conducted in a designated and clearly labeled area, such as a chemical fume hood or a glove box.
-
Access to this area should be restricted to authorized personnel who have received specific training on handling toxic substances.
2. Preparation and Weighing:
-
Whenever possible, purchase this compound in pre-weighed quantities to avoid the need for weighing.
-
If weighing is necessary, it must be performed within a ventilated balance enclosure or a chemical fume hood to contain any airborne powder.
-
Use disposable weighing paper and spatulas. Dispose of these items immediately after use as contaminated waste.
-
The "tare method" is recommended: place an empty, sealed container on the balance, tare it, transfer the container to the fume hood, add the powder, seal the container, and then re-weigh it.
3. Dissolving and Solution Preparation:
-
When preparing solutions, add the solvent to the container with the pre-weighed this compound powder slowly to avoid splashing.
-
All manipulations should be performed over disposable, absorbent bench covers to contain any potential spills.
4. Post-Handling Decontamination:
-
After each use, decontaminate all work surfaces and non-disposable equipment by wiping them with a towel wetted with a solvent in which this compound is soluble.
-
Never use a dry brush for cleaning, as this can generate dust and spread contamination.
-
Remove the outer pair of gloves before leaving the designated handling area. The inner gloves should be removed and discarded just before washing hands.
-
Wash hands thoroughly with soap and water immediately after handling this compound, even if gloves were worn.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with extreme care to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All solid waste contaminated with this compound, including gloves, weighing paper, disposable gowns, and bench covers, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
2. Disposal Procedure:
-
This compound is considered a hazardous pharmaceutical waste and must be disposed of in accordance with all applicable federal, state, and local regulations.
-
Do not dispose of this compound down the drain. The EPA's Subpart P regulations prohibit the sewering of hazardous waste pharmaceuticals.[2]
-
The primary method for the disposal of hazardous pharmaceutical waste is incineration at a permitted treatment facility.[2]
-
Arrange for the collection and disposal of hazardous waste through a licensed environmental waste management contractor.
Emergency Procedures
1. Spills:
-
In the event of a spill, evacuate the immediate area and prevent others from entering.
-
Wear the appropriate PPE, including respiratory protection, before attempting to clean up the spill.
-
For small powder spills, gently cover the spill with a damp paper towel to avoid raising dust.
-
For liquid spills, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect all contaminated materials into a sealed hazardous waste container.
-
Decontaminate the spill area thoroughly.
2. Accidental Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Visualized Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
